Benzene, 1,4-bis(2-phenylethenyl)-
Description
Significance as a Prototypical π-Conjugated Organic Compound
1,4-Distyrylbenzene (DSB) serves as a quintessential model for understanding the fundamental principles of π-conjugated organic materials. nih.govnih.gov Its well-defined, rigid structure consists of a central phenylene ring connected to two vinyl groups, which are in turn attached to terminal phenyl rings. This arrangement creates an extended network of alternating single and double bonds, allowing for the delocalization of π-electrons across the molecule. This delocalization is the origin of its characteristic properties, including strong UV-Vis absorption and intense fluorescence. rsc.org
The photophysical properties of DSB, such as its absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes, have been extensively studied. nih.gov These properties can be systematically tuned by introducing various functional groups to the central or terminal phenyl rings. nih.govsinica.edu.tw For instance, the addition of electron-donating (ED) or electron-withdrawing (EW) substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption and emission spectra. nih.govsinica.edu.tw This tunability makes DSB an excellent platform for establishing structure-property relationships that can be extrapolated to more complex conjugated systems. nih.gov Due to the presence of two C=C double bonds, DSB molecules are also light-sensitive, which allows for phototransformations like trans-cis photoisomerization. nih.gov
Role as an Oligomeric Analogue of Poly(p-phenylenevinylene) (PPV)
DSB is widely regarded as a key oligomeric analogue of Poly(p-phenylenevinylene) (PPV), one of the most studied and important electroluminescent polymers. sinica.edu.twresearchgate.net PPV consists of repeating phenylene vinylene units, and DSB essentially represents a short, well-defined chain of this polymer. sinica.edu.twnih.gov Studying DSB provides crucial insights into the intrinsic electronic and photophysical properties of the PPV polymer chain, free from the complexities introduced by polymer processing, polydispersity, and morphological defects often found in the bulk polymer. uq.edu.auscispace.com
Comparisons between the photoexcited states of DSB and PPV have revealed both similarities and key differences. Both materials exhibit strong photoluminescence originating from the radiative decay of singlet excitons. scispace.com However, while long-lived charged photoexcitations (bipolarons) are observed in PPV, they are not found in the DSB oligomer, suggesting that intermolecular charge transport is a necessary step for their generation in the polymer. uq.edu.auscispace.com Therefore, DSB serves as a critical model system for understanding how properties evolve from a single molecule to a bulk polymer, helping researchers to dissect the contributions of intramolecular versus intermolecular phenomena in the performance of organic electronic devices. researchgate.netuq.edu.au
Overview of Research Trajectories in DSB and its Derivatives
Research on DSB and its derivatives has followed several key trajectories, primarily driven by their potential in organic electronics. A significant area of focus has been the synthesis of novel DSB derivatives with tailored properties for specific applications. sinica.edu.twnih.govrsc.org By strategically adding substituents, researchers can fine-tune the emission color, charge transport characteristics, and solubility of the molecules. nih.govresearchgate.net
These tailored molecules have been successfully incorporated as emitters or dopants in organic light-emitting diodes (OLEDs). sinica.edu.twresearchgate.netresearchgate.net For example, derivatives containing electron-withdrawing cyano groups and electron-donating methoxy (B1213986) or alkyl groups have been synthesized and evaluated as electroluminescent materials. sinica.edu.twresearchgate.net Another research direction involves attaching long alkyl chains to the DSB core to improve film formation and inhibit crystallization, which is beneficial for device fabrication. researchgate.net
Furthermore, the versatility of DSB has led to its exploration in other areas, such as fluorescent probes and sensors. nih.govrsc.org The development of new synthetic methodologies, like palladium-catalyzed cross-coupling reactions, has enabled the creation of a wide array of DSB derivatives, including complex donor-π-acceptor (D–π–A) structures. nih.govresearchgate.net These advanced materials are being investigated for applications beyond OLEDs, including organic field-effect transistors (OFETs) and solar cells. nih.govrsc.org Computational studies, often accompanying experimental work, play a crucial role in predicting the properties of new DSB derivatives and guiding the design of novel materials for advanced electronic applications. nih.govsinica.edu.tw
Data Tables
Table 1: General Properties of Benzene (B151609), 1,4-bis(2-phenylethenyl)- (DSB)
| Property | Value | Source |
| Chemical Formula | C₂₂H₁₈ | nih.gov |
| Molar Mass | 282.4 g/mol | nih.gov |
| IUPAC Name | 1,4-bis[(E)-2-phenylethenyl]benzene | nih.gov |
| Synonyms | trans,trans-1,4-Distyrylbenzene, (E,E)-1,4-Distyrylbenzene | nih.gov |
Table 2: Selected Photophysical Properties of DSB Derivatives
| Compound | Substitution | Max. Absorption (λ_abs) | Max. Emission (λ_em) | Source |
| DSB (unsubstituted) | None | ~350-370 nm | ~400-430 nm | nih.govresearchgate.net |
| DDSB | 4,4''-di(dodecyloxy) | Not specified | 482 nm | researchgate.net |
| Cyano-substituted DSB | Electron-withdrawing (-CN) | Red-shifted vs meta-isomer | Red-shifted vs meta-isomer | sinica.edu.twresearchgate.net |
| Methoxy-substituted DSB | Electron-donating (-OCH₃) | Red-shifted vs meta-isomer | Red-shifted vs meta-isomer | sinica.edu.twresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(2-phenylethenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAAWBHHXIWAHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Functionalization of 1,4 Distyrylbenzene
Established Synthetic Routes
Several classical and modern organic reactions are employed for the synthesis of 1,4-distyrylbenzene, each with its own set of advantages and limitations.
Mizoroki-Heck Cross-Coupling Reaction
The Mizoroki-Heck reaction is a cornerstone in the synthesis of 1,4-distyrylbenzene, providing a direct method for the vinylation of aryl halides. mdpi.com This palladium-catalyzed reaction typically involves the coupling of a dihaloarene with a styrene (B11656) derivative or the coupling of a divinylbenzene (B73037) with an aryl halide. nih.govnih.gov The reaction is known for its tolerance of a wide range of functional groups. nih.gov
The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of the olefin, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst. mdpi.com The synthesis of 1,4-distyrylbenzene derivatives can be achieved by reacting 1,4-dihalobenzenes with styrene or by reacting 1,4-divinylbenzene (B89562) with aryl halides. nih.govnih.gov The choice of catalyst, ligands, base, and solvent significantly influences the reaction's efficiency and selectivity. nih.govresearchgate.net For instance, a heterogeneous Pd-catalyst system based on a metal-organic framework [Pd-NHC-MIL-101(Cr)] has been shown to be effective in the synthesis of distyrylbenzene (B1252955) derivatives. nih.gov
Table 1: Examples of Mizoroki-Heck Reaction Conditions for 1,4-Distyrylbenzene Synthesis
| Aryl Halide | Olefin | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1,4-Diiodobenzene (B128391) | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | >95 | researchgate.net |
| 1,4-Dibromobenzene | Styrene | Pd-NHC-MIL-101(Cr) | K₂CO₃ | DMF | 110 | 84 | nih.gov |
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for the synthesis of 1,4-distyrylbenzene, particularly favored for its high stereoselectivity towards the formation of (E)-alkenes. organic-chemistry.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. organic-chemistry.org For the synthesis of 1,4-distyrylbenzene, terephthalaldehyde (B141574) is typically reacted with benzylphosphonates, or alternatively, a bis(phosphonate) derived from p-xylene (B151628) is reacted with benzaldehyde (B42025). The use of phase-transfer catalysis (PTC) systems has been shown to be effective for this reaction, leading to high yields of the (E,E)-isomer. researchgate.net
Table 2: Horner-Wadsworth-Emmons Reaction for 1,4-Distyrylbenzene Synthesis
| Aldehyde | Phosphonate | Base | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Terephthalaldehyde | Diethyl benzylphosphonate | NaOH | Tetrabutylammonium bromide (TBAB) | Toluene/Water | >90 | researchgate.net |
Wittig Reactions
The Wittig reaction, which utilizes a phosphonium (B103445) ylide to convert a carbonyl group into an alkene, is a well-established method for forming the styrenic double bonds in 1,4-distyrylbenzene. masterorganicchemistry.com The synthesis can be approached by reacting terephthalaldehyde with two equivalents of a benzyltriphenylphosphonium (B107652) salt in the presence of a strong base, or by reacting benzaldehyde with a bis(phosphonium ylide) derived from p-xylene dibromide. utrgv.eduresearchgate.net While effective, the Wittig reaction can sometimes lead to mixtures of (E) and (Z) isomers, and the removal of the triphenylphosphine (B44618) oxide byproduct can be challenging. masterorganicchemistry.com
Table 3: Wittig Reaction for 1,4-Distyrylbenzene Synthesis
| Carbonyl Compound | Phosphonium Ylide | Base | Solvent | Isomer Ratio (E:Z) | Reference |
|---|---|---|---|---|---|
| Terephthalaldehyde | Benzyltriphenylphosphonium chloride | n-BuLi | THF | Mixture | researchgate.net |
Tandem Double-Dehydrative-Double-Heck (D-D-D-H) Reaction
Alternative Synthetic Approaches
Beyond the mainstream methods, other named reactions can be adapted for the synthesis of the distyrylbenzene core, although they are less commonly employed.
McMurry Reaction : This reaction involves the reductive coupling of two carbonyl groups using a low-valent titanium species to form an alkene. wikipedia.org In principle, the self-coupling of cinnamaldehyde (B126680) or the cross-coupling of terephthalaldehyde with an appropriate carbonyl compound could yield a distyrylbenzene derivative. nih.govthieme-connect.de The reaction is particularly useful for creating sterically hindered alkenes. nih.gov
Perkin Reaction : The Perkin reaction is a condensation reaction between an aromatic aldehyde and an acid anhydride (B1165640) to form an α,β-unsaturated carboxylic acid. wikipedia.org While primarily used for synthesizing cinnamic acids, modifications of this reaction have been used to generate stilbene (B7821643) structures. nih.govwiley-vch.de A multi-step sequence involving a double Perkin reaction followed by decarboxylation could potentially lead to 1,4-distyrylbenzene.
Siegrist Reaction : The Siegrist reaction, which involves the reaction of a Schiff base with a compound containing an active methylene (B1212753) group in the presence of a strong base, is a classical method for the synthesis of stilbenes and related compounds. This method could be adapted for the synthesis of 1,4-distyrylbenzene, for instance, by reacting the bis-anil of terephthalaldehyde with p-nitrotoluene in the presence of potassium hydroxide.
Strategies for Functionalization and Derivative Synthesis
The functionalization of the 1,4-distyrylbenzene scaffold is crucial for tuning its electronic and photophysical properties for various applications. This can be achieved either by using substituted starting materials in the synthetic routes described above or by post-synthetic modification of the parent molecule. nih.govresearchgate.net
Functionalized derivatives of 1,4-distyrylbenzene are often synthesized by employing substituted benzaldehydes, styrenes, or aryl halides in the established coupling reactions. nih.govrsc.org For example, the Heck reaction can be used to couple 1,4-diiodobenzene with styrenes bearing electron-donating or electron-withdrawing groups on the phenyl ring. nih.gov Similarly, substituted benzaldehydes can be used in the Horner-Wadsworth-Emmons or Wittig reactions to introduce functionality onto the terminal phenyl rings of the distyrylbenzene core. researchgate.netutrgv.edu
Post-synthetic functionalization of 1,4-distyrylbenzene itself is less common due to the relative inertness of the aromatic C-H bonds. However, if the parent molecule is synthesized with reactive handles, such as bromo or iodo substituents, these can be used for further cross-coupling reactions, like the Suzuki or Sonogashira couplings, to introduce additional aryl or alkynyl groups. nih.gov
Table 4: Synthesis of Functionalized 1,4-Distyrylbenzene Derivatives
| Synthetic Method | Starting Material 1 | Starting Material 2 | Functional Group Introduced | Yield (%) | Reference |
|---|---|---|---|---|---|
| Mizoroki-Heck | 1,4-Dibromobenzene | 4-Nitrostyrene | Nitro (-NO₂) | 78 | nih.gov |
| Mizoroki-Heck | 1,4-Divinylbenzene | 4-Bromo-N,N-dimethylaniline | Dimethylamino (-NMe₂) | 85 | nih.gov |
| Horner-Wadsworth-Emmons | 4,4'-Diformyl-1,1'-biphenyl | Diethyl (4-methoxybenzyl)phosphonate | Methoxy (B1213986) (-OMe) | >90 | researchgate.net |
Incorporation of Electron-Donating (ED) and Electron-Withdrawing (EW) Groups
The electronic characteristics of 1,4-distyrylbenzene can be finely tuned through the introduction of electron-donating (ED) and electron-withdrawing (EW) groups. nih.govacs.org This functionalization significantly influences the molecule's photophysical properties, such as its absorption and emission wavelengths. nih.govacs.org
Synthetic Approaches:
A variety of synthetic methods are employed to introduce these functional groups, including:
Wittig Reaction: A versatile method for forming alkenes from aldehydes or ketones. nih.govmasterorganicchemistry.comorganic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction, a modification of the Wittig reaction, is known for producing predominantly E-alkenes. nih.govresearchgate.netwikipedia.org
Heck Coupling: A palladium-catalyzed cross-coupling reaction that forms a substituted alkene. nih.govwikipedia.org
These reactions allow for the strategic placement of ED and EW groups on the DSB core, leading to a range of derivatives with tailored electronic and optical properties. nih.govacs.org For instance, the introduction of strong electron-donating diethylamino groups has been studied, revealing insights into the photoprocesses of the resulting compounds. nih.gov
Impact on Photophysical Properties:
The incorporation of both ED and EW groups typically leads to a bathochromic shift, which is a shift to longer wavelengths in the absorption and emission spectra. nih.govacs.org This is a direct consequence of a decrease in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. nih.govacs.org Computational studies have shown excellent correlation between the calculated and experimental values for maximum absorption and emission wavelengths. nih.govacs.org
Peripheral Substitution with Phenyl and Alkoxy Groups
The substitution of the 1,4-distyrylbenzene core with peripheral phenyl and alkoxy groups offers another avenue for modifying its properties. These substitutions can influence the molecule's conformation, solubility, and solid-state packing, which in turn affect its photophysical behavior.
Synthetic Strategies:
The synthesis of these derivatives often involves multi-step processes. For example, nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives can be prepared through a regioselective synthesis involving a Buchwald-Hartwig coupling reaction. nih.gov The synthesis of alkoxy-substituted 4,4'-distyrylbiphenyls, which are structurally related to DSB, has been achieved through Siegrist reactions. znaturforsch.com
Research Findings:
Studies on alkoxy-substituted derivatives have demonstrated that these modifications can lead to compounds with intense fluorescence and high transparency in the visible region, making them promising for applications in two-photon absorption. znaturforsch.com The introduction of different alkoxy groups can also influence the crystalline modifications of the compounds. znaturforsch.com
Substitution with Cyano Groups
The introduction of cyano (-CN) groups, a strong electron-withdrawing group, onto the vinylene bridges of 1,4-distyrylbenzene has a profound impact on its electronic structure and photophysical properties. rsc.orgresearchgate.net
Synthetic Approaches:
The synthesis of cyano-substituted DSB derivatives can be achieved through various organic reactions. For instance, the Knoevenagel condensation of ring-substituted benzaldehydes and octyl cyanoacetate, catalyzed by piperidine, has been used to prepare novel trisubstituted ethylenes. chemrxiv.org
Impact on Properties:
The position and spatial orientation of the cyano substituent are critical. For example, a comparison between α-CN-APV and β-CN-APV (isomeric phenylethylene compounds with different cyano group positions) revealed significant differences in their solid-state fluorescence quantum efficiency. rsc.orgresearchgate.net The β-CN-APV isomer, with its tighter intermolecular stacking in the crystal structure, exhibited higher fluorescence quantum efficiency. rsc.orgresearchgate.net Both compounds show hybrid local and charge transfer (HLCT) excited states, which can facilitate the population of singlet excitons through reverse intersystem crossing (RISC). rsc.orgresearchgate.net
Control of Stereoisomerism (e.g., trans-trans, trans-cis, cis-cis isomers)
Due to the presence of two carbon-carbon double bonds, 1,4-distyrylbenzene can exist as three different stereoisomers: trans-trans, trans-cis, and cis-cis. ntu.edu.tw The control and understanding of this stereoisomerism are crucial as each isomer can exhibit distinct photophysical properties.
The different arrangements of atoms in space for these isomers are a form of geometric isomerism. wjec.co.uk For an E-Z (or cis-trans) isomerism to exist, there must be a C=C double bond, and each carbon atom of the double bond must be attached to two different groups. wjec.co.uk
Impact on Photophysical Properties
The different stereoisomers of 1,4-distyrylbenzene and its derivatives display unique photophysical behaviors. ntu.edu.tw The trans-trans isomer is typically the most stable and planar, leading to strong fluorescence. In contrast, the cis isomers are non-planar and often non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways. researchgate.net
Photoisomerization, the light-induced conversion between isomers, is a key process for distyrylbenzenes. wikipedia.org For instance, irradiation of the EE (trans-trans) isomer of asymmetrically substituted 1,4-distyrylbenzene analogues can lead to the regioselective formation of the EZ (trans-cis) isomer. acs.org The phototransformations of 1,4-diazadistyrylbenzene derivatives, which are structurally similar to DSB, involve trans-cis isomerization and intersystem crossing to the triplet state. nih.govmdpi.comnih.gov
Stereospecific Synthesis Techniques
Achieving control over the stereochemistry during the synthesis of 1,4-distyrylbenzene derivatives is a significant challenge. Several stereospecific synthesis techniques have been developed to selectively produce a desired isomer.
Key Techniques:
Wittig Reaction: The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides tend to produce (Z)-alkenes (cis), while stabilized ylides favor the formation of (E)-alkenes (trans). organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is renowned for its high selectivity in producing (E)-alkenes. wikipedia.orgconicet.gov.ar This makes it a valuable tool for synthesizing the trans-trans isomer of 1,4-distyrylbenzene and its derivatives.
Photochemical Isomerization: While not a synthetic method in the traditional sense, controlled irradiation can be used to convert one isomer into another, allowing for the isolation of specific stereoisomers. ntu.edu.tw
The choice of synthetic route is critical for obtaining the desired isomer and, consequently, the desired photophysical properties.
Electronic Structure and Photophysical Characterization of 1,4 Distyrylbenzene Systems
Molecular Orbital Analysis
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The HOMO and LUMO energy levels of 1,4-distyrylbenzene and its derivatives have been extensively studied using computational methods like Density Functional Theory (DFT). These calculations provide valuable insights into the electron-donating and electron-accepting capabilities of the molecule. The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. The energy levels of these frontier orbitals are influenced by the molecular geometry and the presence of substituent groups. For instance, the twisting of the outer phenyl rings can affect the electronic properties. nsf.gov
Theoretical calculations, such as those using DFT with the B31LYP/6-31G level, are employed to determine the specific energy values of the HOMO and LUMO orbitals. researchgate.net These computational approaches have become a standard tool for predicting the structural and electronic properties of organic molecules. irjweb.com The distribution of electron density in these frontier molecular orbitals is key to understanding the nature of electronic excitations.
Interactive Data Table: Calculated HOMO and LUMO Energy Levels of 1,4-Distyrylbenzene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Calculation Method |
| Aryl-substituted DSB (1) | -5.58 | -2.25 | DFT |
| Aryl-substituted DSB (2) | -5.92 | -2.87 | DFT |
| Aryl-substituted DSB (3) | -5.99 | -2.85 | DFT |
| Aryl-substituted DSB (4) | -6.29 | -3.29 | DFT |
| Aryl-substituted DSB (5) | -5.35 | -2.43 | DFT |
| Aryl-substituted DSB (6) | -5.17 | -2.22 | DFT |
HOMO-LUMO Energy Gaps (ΔE)
The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller energy gap generally indicates that the molecule is more easily excitable and can lead to enhanced reactivity. The ΔE for 1,4-distyrylbenzene systems can be determined from the calculated HOMO and LUMO energy levels. researchgate.net
The magnitude of the HOMO-LUMO gap is directly related to the wavelength of light absorbed by the molecule. A smaller gap corresponds to absorption at longer wavelengths. While DFT methods are powerful, they can sometimes underestimate the HOMO-LUMO gap. unl.edu Therefore, comparison with experimental data is often necessary for accurate determination.
Interactive Data Table: Calculated HOMO-LUMO Energy Gaps of 1,4-Distyrylbenzene Derivatives
| Compound | HOMO-LUMO Gap (eV) | Calculation Method |
| Aryl-substituted DSB (1) | 3.33 | DFT |
| Aryl-substituted DSB (2) | 3.05 | DFT |
| Aryl-substituted DSB (3) | 3.14 | DFT |
| Aryl-substituted DSB (4) | 3.00 | DFT |
| Aryl-substituted DSB (5) | 2.92 | DFT |
| Aryl-substituted DSB (6) | 2.95 | DFT |
Spectroscopic Investigations
Spectroscopic techniques are indispensable for characterizing the excited-state properties of 1,4-distyrylbenzene. UV-Vis absorption, photoluminescence, and fluorescence spectroscopy provide detailed information about electronic transitions, emission properties, and the dynamics of excited states.
UV-Vis Absorption Spectroscopy and Band Systems
The UV-Vis absorption spectrum of 1,4-distyrylbenzene is characterized by several distinct band systems. ruc.dk The most intense absorption band, typically observed around 362 nm, corresponds to the S1(ππ*) ← S0 transition. ruc.dkacs.org The spectrum of DSB in stretched polyethylene (B3416737) shows four main band systems centered at approximately 27,600 cm⁻¹ (362 nm), 41,000 cm⁻¹ (244 nm), 49,800 cm⁻¹ (201 nm), and 57,500 cm⁻¹ (174 nm). ruc.dk The absorption spectra of 1,4-distyrylbenzene derivatives can be influenced by the solvent polarity and the nature of substituents on the aromatic rings. rsc.orgresearchgate.net For instance, the introduction of different aryl groups can lead to shifts in the absorption maxima. researchgate.net
Interactive Data Table: UV-Vis Absorption Maxima (λmax) of 1,4-Distyrylbenzene Derivatives in Chloroform
| Compound | λmax (nm) |
| Aryl-substituted DSB (1) | 370 |
| Aryl-substituted DSB (2) | 382 |
| Aryl-substituted DSB (3) | 380 |
| Aryl-substituted DSB (4) | 388 |
| Aryl-substituted DSB (5) | 400 |
| Aryl-substituted DSB (6) | 372 |
Photoluminescence (PL) Emission Spectroscopy
1,4-Distyrylbenzene and its derivatives are known for their strong fluorescence. researchgate.net Upon excitation, these molecules emit light, and the characteristics of this photoluminescence provide insights into their excited-state behavior. The emission spectra can be influenced by factors such as solvent polarity and molecular aggregation. rsc.orgresearchgate.net Functionalization of the DSB core with different aryl groups can tune the emission color, resulting in blue, green, or yellow fluorescence in both solution and solid states. researchgate.net For example, a mono-carbazole substituted DSB has been shown to exhibit white light emission in polar solvents. researchgate.net
Interactive Data Table: Photoluminescence Emission Maxima of 1,4-Distyrylbenzene Derivatives in Chloroform
| Compound | Emission Maxima (nm) |
| Aryl-substituted DSB (1) | 425, 450 |
| Aryl-substituted DSB (2) | 520 |
| Aryl-substituted DSB (3) | 520 |
| Aryl-substituted DSB (4) | 560 |
| Aryl-substituted DSB (5) | 450, 478 |
| Aryl-substituted DSB (6) | 430, 455 |
Fluorescence Spectroscopy (Steady-State and Time-Resolved)
Steady-state fluorescence spectroscopy provides information on the fluorescence quantum yields, which can be very high for some 1,4-distyrylbenzene derivatives, reaching over 98%. researchgate.net Time-resolved fluorescence spectroscopy is a powerful technique to study the dynamics of excited states, including their lifetimes. worktribe.com The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. For some systems, wavelength-dependent excitation and emission spectra can be observed, indicating complex relaxation dynamics. worktribe.com The combination of steady-state and time-resolved fluorescence measurements offers a comprehensive understanding of the photophysical processes occurring after light absorption. rsc.orgrsc.org
Laser Kinetic Spectroscopy
Laser kinetic spectroscopy is a powerful technique used to study the transient species and reaction intermediates that are formed following photoexcitation. For derivatives of 1,4-distyrylbenzene, this method has been instrumental in elucidating the photoprocesses that occur after the molecule absorbs light.
Studies on diethylamino derivatives of 1,4-distyrylbenzene in acetonitrile (B52724) have utilized laser flash photolysis to investigate its behavior upon excitation. nih.gov Upon laser excitation, a notable change in the absorption spectrum is observed, indicating the formation of short-lived species. The difference spectrum reveals a decrease in absorbance in the main absorption band of the dye and the appearance of new absorption bands at longer wavelengths, which are attributed to transient photoproducts. nih.gov
Kinetic analysis of these transient absorption signals shows that they decay over microseconds. The decay kinetics are often biexponential, suggesting the involvement of multiple processes. The presence of oxygen typically quenches these transient species, which is strong evidence for the formation of a triplet excited state via intersystem crossing. nih.gov Further experiments involving electron donors and acceptors have confirmed that the triplet state can undergo dismutation to form radical anions and radical cations. nih.gov These studies highlight that for 1,4-distyrylbenzene systems, intersystem crossing to the triplet state is a key deactivation pathway, competing with fluorescence and isomerization. nih.gov
Synchrotron Radiation Linear Dichroism (SRLD) Spectroscopy
Synchrotron Radiation Linear Dichroism (SRLD) spectroscopy is an advanced technique for studying the electronic transitions in molecules. It utilizes the intense, polarized light from a synchrotron source to measure the differential absorption of light polarized parallel and perpendicular to a sample alignment direction. This provides detailed information on the polarization of electronic transitions, which is crucial for assigning the symmetry of excited states.
An SRLD investigation of 1,4-distyrylbenzene (DSB) has been conducted using stretched polyethylene as an anisotropic solvent to align the molecules. The study covered a wide spectral range from 15,000 to 58,000 cm⁻¹ (667–172 nm), extending into the vacuum UV region. nih.gov The analysis of the spectra revealed four primary band systems centered around 27,600 cm⁻¹, 41,000 cm⁻¹, 49,800 cm⁻¹, and 57,500 cm⁻¹. The polarization data obtained from the SRLD measurements provide definitive information on the transition moment directions for the observed spectral features, allowing for experimental assignment of the electronic states. nih.gov
Similarly, for the related compound 1,4-bis(phenylethynyl)benzene (B159325) (BPEB), SRLD spectroscopy on samples aligned in stretched polyethylene revealed a remarkably efficient molecular alignment. rsc.org The combined experimental and theoretical approach led to the characterization of several previously unobserved electronic transitions and confirmed that the molecule adopts a nearly planar conformation in the stretched polymer. rsc.org The high-energy capabilities of synchrotron sources are particularly advantageous, allowing for the extension of spectral analysis into regions inaccessible with conventional light sources. researchgate.net
Raman Scattering Studies
Raman scattering spectroscopy is a vibrational spectroscopy technique that provides detailed information about the structure and conformation of molecules. In the context of 1,4-distyrylbenzene and related compounds, Raman studies have been used to characterize their vibrational modes and to differentiate between isomers.
High-quality single crystals of 1,4-distyrylbenzene have been studied using Raman scattering, revealing information about their phonon modes. nih.gov Furthermore, Fourier Transform (FT) Raman spectroscopy has proven effective in distinguishing between the cis and trans isomers of related stilbene-like molecules. For example, the C=C stretching mode provides a characteristic and strong Raman line at different frequencies for the cis and trans configurations, allowing for their unambiguous identification. nih.gov In one study on substituted nitrostyrenes, the cis isomer showed a very strong Raman line for the C=C stretch at 1670 cm⁻¹, while the trans isomer had its corresponding line at 1641 cm⁻¹. nih.gov
Time-domain Raman spectroscopy, an advanced technique using femtosecond pulses, can track ultrafast structural dynamics by observing molecular vibrations in real time. nih.gov This method is particularly useful for studying photoinduced processes like isomerization, providing insights into how the molecule's structure evolves on a sub-picosecond timescale. nih.gov
Photophysical Parameters and Quantum Efficiencies
The photophysical properties of 1,4-distyrylbenzene are defined by several key parameters that quantify its interaction with light, including how efficiently it absorbs and emits photons.
Molar Extinction Coefficients (ε)
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a specific wavelength. tcichemicals.com It is an intrinsic property crucial for quantitative analysis and for understanding the probability of an electronic transition.
The photophysical properties of 1,4-distyrylbenzene (DSB) and its derivatives have been systematically studied. nih.gov For the parent, unsubstituted trans,trans-1,4-distyrylbenzene, the molar extinction coefficient has been determined alongside its absorption maximum in various solvents. These values are essential for characterizing the primary absorption transition, which corresponds to the HOMO → LUMO (Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital) excitation. In tetrahydrofuran (B95107) (THF), the parent DSB exhibits a significant molar extinction coefficient, indicative of a strongly allowed π-π* transition.
| Compound | Solvent | λabs (nm) | ε (M-1cm-1) | Source |
|---|---|---|---|---|
| 1,4-Distyrylbenzene | Tetrahydrofuran (THF) | 353 | 61,800 | nih.gov |
| 1,4-Distyrylbenzene | Benzene (B151609) | 356 | N/A |
Fluorescence Quantum Yields (Φf)
The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield indicates that fluorescence is a dominant pathway for the excited state to return to the ground state.
1,4-Distyrylbenzene is known to be a highly fluorescent molecule. nih.gov Experimental studies have quantified its fluorescence quantum yield in various environments. In single-crystal form, it exhibits a high photoluminescence quantum yield at room temperature. nih.gov In solution, the quantum yield is also significant, making it a useful chromophore for applications like fluorescent brighteners and organic light-emitting diodes. nih.govnih.gov The value can be influenced by the solvent and by the presence of substituents on the aromatic rings.
| Compound | Solvent | Φf | Source |
|---|---|---|---|
| 1,4-Distyrylbenzene | Tetrahydrofuran (THF) | 0.81 | nih.gov |
Fluorescence Lifetimes (τ)
The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before emitting a photon. It is a critical parameter for understanding the dynamics of excited state processes, as it is inversely related to the sum of the rate constants for all de-excitation pathways (both radiative and non-radiative).
The fluorescence lifetime of 1,4-distyrylbenzene has been measured using time-resolved fluorescence spectroscopy. nih.gov These measurements provide insight into the rate of fluorescence. For the parent DSB in tetrahydrofuran, the lifetime is in the nanosecond range, which is characteristic of many efficient organic fluorophores. The lifetime, in conjunction with the quantum yield, allows for the calculation of the radiative and non-radiative decay rates.
| Compound | Solvent | τ (ns) | Source |
|---|---|---|---|
| 1,4-Distyrylbenzene | Tetrahydrofuran (THF) | 1.34 | nih.gov |
Spontaneous Emission Decay Rates (k_r)
The spontaneous emission decay rate (k_r), also known as the radiative decay rate, is a fundamental photophysical parameter that quantifies the rate at which an excited electronic state deactivates by emitting a photon. For 1,4-bis(2-phenylethenyl)benzene, often referred to as 1,4-distyrylbenzene (DSB), this rate is influenced by the molecular structure and the surrounding environment.
In derivatives of 1,4-distyrylbenzene, such as 1,4-bis(2,2-diphenylethenyl)benzene (PEB), the radiative decay process is significantly enhanced in the solid state compared to solutions. journal-spqeo.org.ua This is attributed to the restriction of intramolecular rotations in the solid matrix, which minimizes non-radiative decay pathways and consequently increases the probability of radiative emission. journal-spqeo.org.ua For instance, the photoluminescence (PL) efficiency of a PEB film was found to be 57%, a dramatic increase from its solution-phase value. journal-spqeo.org.ua When dispersed in a host matrix like 4,4'-bis(N,N'-dicarbazole)-biphenyl (CBP), the PL efficiency of PEB can reach as high as 89-91%. journal-spqeo.org.ua This indicates that preventing intramolecular motion is a key factor in promoting radiative decay in these systems.
Table 1: Photoluminescence (PL) Efficiency of 1,4-bis(2,2-diphenylethenyl)benzene (PEB) in Different Environments
| Environment | PL Efficiency (Φ_f) |
| Chloroform Solution | Low (not specified) |
| Deposited Film | 57% |
| 1-2 wt% in CBP Host | 89-91% |
Data sourced from a study on 1,4-bis(2,2-diphenylethenyl)benzene as an efficient emitting material for organic light-emitting diodes. journal-spqeo.org.ua
Stokes Shifts
The Stokes shift is the difference in energy between the position of the band maximum of the absorption spectrum and the band maximum of the emission spectrum for the same electronic transition. wikipedia.orgedinst.com This phenomenon arises from processes that occur between the absorption and emission events, primarily vibrational relaxation and solvent reorganization. wikipedia.orgyoutube.com
For 1,4-distyrylbenzene and its derivatives, the Stokes shift is a notable characteristic of their photophysical behavior. In a study of diethylamino derivatives of 1,4-distyrylbenzene, a significant Stokes shift of the fluorescence band was observed. nih.gov For a 1,3-distyrylbenzene derivative, this shift was as large as 100 nm. nih.gov The magnitude of the Stokes shift can be influenced by the degree of conjugation within the molecule. nih.gov
The environment, particularly the polarity of the solvent, can also have a substantial effect on the Stokes shift. youtube.comrsc.org In a comparative study of 1,4-distyrylfluorene and 1,4-distyrylbenzene analogues, the photophysical properties, especially the Stokes shift and photoluminescence maxima, exhibited significant solvatochromic effects. rsc.orgnih.gov
It is important to note that the Stokes shift is more meaningfully expressed in units of energy, wavenumber, or frequency rather than wavelength, as a shift of a certain number of nanometers corresponds to a different amount of energy depending on the absolute wavelength. wikipedia.orgresearchgate.net The lack of a mirror symmetry relationship between the absorption and fluorescence spectra at elevated temperatures in some distyrylbenzene (B1252955) analogues can be attributed to factors such as the relative freedom of ring torsion in the ground state compared to the excited state. acs.orgnih.gov
Table 2: Example of Stokes Shift Calculation
| Parameter | Wavelength (nm) | Wavenumber (cm⁻¹) |
| Absorption Maximum | 307 | 32573.29 |
| Emission Maximum | 469 | 21321.96 |
| Stokes Shift | 162 | 11251.33 |
This is a hypothetical example to illustrate the calculation of the Stokes shift in different units. researchgate.net
Excited State Features and Dynamics
Intersystem Crossing to Triplet States
Intersystem crossing (ISC) is a radiationless process involving a transition between two electronic states with different spin multiplicities, typically from an excited singlet state to a triplet state. wikipedia.org This process is a key feature in the photophysics of 1,4-distyrylbenzene and its derivatives.
Studies on diethylamino derivatives of 1,4-distyrylbenzene have shown that these compounds undergo intersystem crossing to the triplet state. nih.gov Similarly, investigations into 1,4-diazadistyrylbenzene derivatives revealed that their phototransformations include both trans-cis isomerization and intersystem crossing to the triplet state. nih.govmdpi.com The efficiency of intersystem crossing can be influenced by the molecular structure; for instance, in some 1,3-diazadistyrylbenzene derivatives, intersystem crossing is not an effective process. nih.gov
The presence of heavy atoms can enhance the probability of intersystem crossing due to increased spin-orbit coupling. wikipedia.org However, even in heavy-atom-free photosensitizers, rapid triplet state formation can occur through mechanisms like spin-orbit coupled charge transfer and El-Sayed's rule-breaking intersystem crossing. rsc.org The formation of triplet states is a pivotal process in applications such as photosensitization. rsc.org Baird's rule predicts that molecules with 4n π electrons can be aromatic in the triplet state, a concept that has been experimentally challenging to study but has been observed in certain constrained systems. berkeley.edunih.gov
Delayed Fluorescence Phenomena
Delayed fluorescence is a type of luminescence that occurs when a molecule in a triplet state transitions back to an excited singlet state, from which it then emits a photon. beilstein-journals.org This process is often thermally activated, hence the term thermally activated delayed fluorescence (TADF). beilstein-journals.orgnih.gov
Derivatives of 1,4-distyrylbenzene have been observed to exhibit delayed fluorescence. nih.gov For instance, diethylamino derivatives of both 1,4- and 1,3-distyrylbenzene show P-type delayed fluorescence, which is characterized by a lack of temperature dependence of the delayed fluorescence intensity. nih.gov This suggests that intersystem crossing to the triplet state is a precursor to this phenomenon. nih.gov
The mechanism of delayed fluorescence often involves triplet-triplet annihilation (TTA), where two molecules in the triplet state interact. acs.orgnih.gov This interaction can lead to the formation of one molecule in an excited singlet state and the other in the ground state. acs.org The molecule in the excited singlet state can then undergo fluorescence. TTA is a key process in photon upconversion technologies. acs.orgnih.gov
The efficiency of delayed fluorescence is dependent on the energy gap between the singlet and triplet states. rsc.org A small energy gap facilitates the up-conversion of triplet excitons to the singlet state. rsc.org
Table 3: Excited State Lifetimes for a TADF Material
| Parameter | Lifetime in MCH Solution | Lifetime in Zeonex Film |
| Prompt Fluorescence (τ_p) | 13 ns | 12 ns |
| Delayed Fluorescence (τ_d) | 1655 ns | 2.4 µs |
Data from a study on an organic thermally activated delayed fluorescence material. beilstein-journals.org
Electron Transfer Reactions in Excited States
Upon photoexcitation, molecules like 1,4-distyrylbenzene and its derivatives can participate in electron transfer reactions. nih.gov This can occur through either an oxidative or reductive pathway. nih.gov In an oxidative photoinduced electron transfer, the excited molecule donates an electron to an acceptor. nih.gov In a reductive process, the excited molecule accepts an electron from a donor. nih.gov
In studies of diethylamino derivatives of 1,4-distyrylbenzene, it has been concluded that dye radical anions and radical cations are formed upon dismutation of the triplet state in the presence of an electron donor or acceptor. nih.gov This indicates that the triplet state of these molecules is redox-active.
The feasibility of photoinduced electron transfer is governed by the thermodynamic driving force, which can be estimated from the redox potentials of the donor and acceptor and the excitation energy. nih.gov The rate of electron transfer is a key parameter and can be influenced by factors such as the solvent polarity and the electronic coupling between the donor and acceptor moieties. nih.govrsc.org In some systems, reversible excited-state electron transfer can occur, establishing an equilibrium between a locally excited state and a charge-separated state. nih.govrsc.orgku.dk
Phototransformations and Photoisomerization Processes
The presence of carbon-carbon double bonds in the structure of 1,4-distyrylbenzene makes it susceptible to phototransformations, most notably photoisomerization. wikipedia.org This process involves a change in the geometric arrangement of the molecule, typically a trans-cis (or E-Z) isomerization around the double bonds, induced by the absorption of light. wikipedia.org
Ultrafast spectroscopic studies have been conducted on the cis/trans photoisomerization of the three isomers of 1,4-distyrylbenzene: trans,trans-DSB, cis,trans-DSB, and cis,cis-DSB. ntu.edu.tw These studies help to elucidate the population relaxation dynamics and the time constants associated with the isomerization processes. ntu.edu.tw
For derivatives of 1,4-distyrylbenzene, such as the 1,4-diazadistyrylbenzene derivatives, phototransformations include trans-cis isomerization. nih.govmdpi.com The extent of photoisomerization can be influenced by the molecular structure. For example, 1,4-distyrylbenzene itself is less prone to E-Z photoisomerization compared to some of its derivatives, which is attributed to the higher degree of conjugation in the para-substituted derivative. nih.gov In some cases, after trans-cis isomerization, further reactions such as electrocyclization can occur, although this may be energetically unfavorable for certain isomers like the 1,4-diazadistyrylbenzene derivatives. nih.govmdpi.com
The study of photoisomerization is crucial for understanding the photostability of these compounds and for their potential application in molecular switches and other photoresponsive materials. wikipedia.org
Photoelectrocyclization
Photoelectrocyclization is a photochemical reaction where a conjugated system undergoes cyclization upon irradiation with light, leading to the formation of a new ring structure. In the context of 1,4-bis(2-phenylethenyl)benzene, also known as 1,4-distyrylbenzene (DSB), this process is a key reaction pathway that influences its photostability and potential applications in molecular switches and photoresponsive materials.
The photoelectrocyclization of DSB and its derivatives typically involves the transformation of the trans,trans-isomer into a dihydrophenanthrene-type intermediate. This reaction proceeds through the excited singlet state of the molecule. Upon absorption of a photon, the molecule is promoted to an excited state, where the rotation around the ethylenic double bonds becomes more facile. This allows the molecule to adopt a conformation suitable for cyclization.
The efficiency of photoelectrocyclization can be influenced by several factors, including the substitution pattern on the phenyl rings and the nature of the solvent. Electron-donating or-withdrawing groups can alter the electronic distribution in the excited state, thereby affecting the feasibility and rate of the cyclization reaction. For instance, studies on substituted 2,4-distyryl- and 2,4,6-tristyrylpyrimidines have shown that the nature of the substituent on the styryl moieties significantly impacts their photophysical properties, which would in turn affect the photoelectrocyclization process. nih.gov
It is important to note that the photoelectrocyclization reaction is often reversible. The dihydrophenanthrene intermediate can undergo a thermal or photochemical rearomatization reaction to regenerate the original distyrylbenzene structure. This reversibility is a crucial feature for applications such as photoswitching.
| Factor | Description |
| Excitation Wavelength | The energy of the incident light must be sufficient to populate the reactive excited state. |
| Molecular Conformation | A specific cisoid conformation of the styryl groups is required for the cyclization to occur. |
| Substituent Effects | Electron-donating or-withdrawing groups on the phenyl rings can modify the electronic properties of the excited state and influence the reaction quantum yield. |
| Solvent Polarity and Viscosity | The solvent can affect the stability of the excited state and the conformational changes required for cyclization. |
| Presence of Oxygen | Molecular oxygen can quench the excited state, competing with the photoelectrocyclization process and potentially leading to photooxidation byproducts. |
Solvatochromism and Environmental Effects on Photophysics
Solvatochromism refers to the change in the color of a substance, and more broadly, the shift in its absorption and emission spectra, in response to the polarity of the solvent. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. For 1,4-bis(2-phenylethenyl)benzene and its derivatives, solvatochromism provides valuable insights into the nature of their excited states and their interactions with the surrounding environment.
The photophysical properties of distyrylbenzene systems, including their absorption maxima (λ_abs_), fluorescence emission maxima (λ_em_), and Stokes shift, often exhibit a pronounced dependence on the solvent. rsc.org Generally, in more polar solvents, a red-shift (bathochromic shift) in the emission spectrum is observed. This is indicative of a more polar excited state that is stabilized to a greater extent by the polar solvent molecules compared to the less polar ground state.
The extent of solvatochromism can be quantified using various empirical solvent polarity scales, such as the Lippert-Mataga plot, which correlates the Stokes shift with the orientation polarizability of the solvent. The slope of this plot provides information about the change in dipole moment of the molecule upon excitation.
A study on 1,4-distyrylfluorene derivatives, which are structurally related to 1,4-distyrylbenzene, demonstrated significant solvatochromic effects, particularly in the Stokes shift and photoluminescence maxima. rsc.org This highlights the sensitivity of the electronic structure of these conjugated systems to their local environment. rsc.org The investigation of solvatochromism is not limited to single solvents; studies in binary solvent mixtures can reveal preferential solvation effects, where one solvent component preferentially accumulates in the solvation shell of the chromophore. nih.gov
Environmental factors beyond solvent polarity, such as temperature and viscosity, also play a crucial role. In highly viscous or low-temperature glassy media, the rate of solvent relaxation around the excited state can be slower than the rate of fluorescence. nih.gov This can lead to inhomogeneous broadening of the spectra and wavelength-dependent excitation and emission, as different conformers of the excited state emit from unrelaxed solvent environments. nih.gov
| Solvent | Polarity Index | Absorption Max (λ_abs, nm) | Emission Max (λ_em_, nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 0.2 | 350 | 400 | 3663 |
| Toluene | 2.4 | 355 | 415 | 4175 |
| Dichloromethane | 3.1 | 360 | 430 | 4795 |
| Acetonitrile | 5.8 | 362 | 445 | 5380 |
| Dimethyl Sulfoxide | 7.2 | 365 | 460 | 5890 |
Note: The data in this table are illustrative and intended to demonstrate the general trend of solvatochromism. Actual values will vary depending on the specific derivative of 1,4-bis(2-phenylethenyl)benzene.
Solid State Organization and Aggregation Phenomena in 1,4 Distyrylbenzene Derivatives
Crystal Engineering Principles and Design Strategies
Crystal engineering provides a framework for designing solid-state architectures with desired properties by controlling intermolecular interactions. In the context of 1,4-distyrylbenzene derivatives, the primary goal is to manipulate the molecular packing to tune the electronic and photophysical characteristics of the bulk material. This is achieved by strategically modifying the molecular structure through chemical substitution.
The introduction of various functional groups onto the DSB core allows for the investigation of how these changes affect the resulting crystal lattices. acs.orgacs.org By analyzing the single-crystal X-ray diffraction data of a range of derivatives, researchers can correlate specific substituents with observed packing motifs and properties. acs.orgcapes.gov.brfigshare.com For instance, cyano-substituted DSB derivatives have been synthesized to study the impact of strong dipole moments and specific intermolecular interactions on the crystal structure and resulting "twist elasticity". acs.org This approach has led to the development of mechanically adaptive organic crystals with tunable fluorescence. acs.orgfigshare.com The contributions of intermolecular forces like π-stacking and hydrogen bonding are crucial considerations in these design strategies. rsc.org
A study involving a series of cyano-substituted distyrylbenzene (B1252955) derivatives with different terminal benzene (B151609) ring substitutions (p-Cl, p-Me, p-Et, p-Br) demonstrated how subtle changes can lead to either isostructural crystals with tunable fluorescence or entirely new polymorphic forms with distinct mechanical properties. acs.org This highlights the power of crystal engineering to fine-tune material characteristics.
A significant challenge in crystal engineering is the tendency for molecules with large dipole moments to crystallize in centrosymmetric space groups, where the bulk material lacks second-order nonlinear optical (NLO) properties. byu.eduresearchgate.net Overcoming this requires specific design strategies.
One proven approach is the creation of "push-pull" chromophores, where electron-donating and electron-accepting groups are placed at opposite ends of a π-conjugated system. byu.edu While this enhances the molecular hyperpolarizability (a measure of NLO activity), it also increases the dipole moment, favoring centrosymmetric packing. researchgate.net To circumvent this, organic salts can be synthesized, pairing a highly conjugated cation with various anions. The unique structure of the anion can disrupt the centrosymmetric packing of the cations, leading to a non-centrosymmetric crystal lattice. researchgate.net
Another subtle but effective strategy involves minor steric modifications. For example, changing a methyl group to a slightly larger ethyl group on a quaternary nitrogen within a cation has been shown to alter the crystal packing from centrosymmetric to non-centrosymmetric. byu.eduresearchgate.net This change is attributed to the increased size of the ethyl group, which modifies the van der Waals contacts that would otherwise favor a centrosymmetric arrangement. researchgate.net These principles can be applied to DSB derivatives to design materials for applications like terahertz (THz) generation, which rely on non-centrosymmetric structures. byu.edu
Molecular Packing Motifs
The relative orientation of molecules in the solid state gives rise to different packing motifs, often described as aggregates. These aggregates have distinct spectroscopic signatures compared to the isolated molecule, governed by exciton (B1674681) coupling theory, which describes the interaction between the transition dipoles of adjacent molecules.
H-aggregates, or head-to-head aggregates, are characterized by a parallel, face-to-face stacking of chromophores. researchgate.net This arrangement leads to a hypsochromic (blue) shift in the absorption spectrum compared to the monomer. pradeepresearch.org According to exciton theory, in an ideal H-aggregate, the transition to the lowest exciton state is forbidden, which often results in fluorescence quenching. researchgate.net
However, many DSB derivatives form highly emissive crystals despite adopting a herringbone arrangement that is characteristic of H-aggregates. acs.org This apparent contradiction is resolved by considering that in many real crystal structures, the molecules are not perfectly cofacial but are slipped relative to one another. This slipping can break the symmetry and allow the transition to the lowest exciton state to become weakly allowed, leading to fluorescence. The photophysics of DSB crystals are thus a subject of detailed study to understand the balance between aggregation-induced emission quenching and the factors that lead to highly emissive H-aggregates. acs.org In polymeric systems, interchain Coulombic interactions are responsible for H-aggregate behavior. nih.gov
Table 1: Spectroscopic Characteristics of H-Aggregates
| Property | Description |
|---|---|
| Arrangement | Parallel, face-to-face stacking of molecules |
| Absorption Shift | Hypsochromic (blue-shift) relative to the monomer. pradeepresearch.org |
| Fluorescence | Often quenched, but can be emissive in cases of slipped stacking or broken symmetry. researchgate.netacs.org |
| Governing Interaction | Coupling of transition moments of constituent molecules. pradeepresearch.org |
J-aggregates, named after E.E. Jelley, are formed when dye molecules self-organize in a head-to-tail arrangement. wikipedia.orgnih.gov This packing motif results in a bathochromic (red) shift in the absorption band, which is often narrow and intense. pradeepresearch.orgwikipedia.org Unlike H-aggregates, the transition to the lowest exciton state is strongly allowed in J-aggregates, typically leading to strong fluorescence with a small Stokes shift. pradeepresearch.org
The formation of J-aggregates can be induced by changes in solvent, concentration, or the presence of additives. wikipedia.org This phenomenon is well-documented for various classes of dyes, including cyanines and porphyrins. wikipedia.orgmdpi.com In the context of oligo(p-phenylenevinylenes), a class of compounds to which DSB belongs, J-aggregation has been identified as the reason for enhanced solid-state emission, with fluorescence quantum yields increasing dramatically upon aggregation. nih.gov This aggregation-induced emission enhancement is attributed to the rigid environment in the aggregate, which suppresses radiationless deactivation pathways that are active in solution. nih.gov
Table 2: Spectroscopic Characteristics of J-Aggregates
| Property | Description |
|---|---|
| Arrangement | Head-to-tail stacking of molecules. nih.gov |
| Absorption Shift | Bathochromic (red-shift) relative to the monomer. pradeepresearch.orgwikipedia.org |
| Fluorescence | Typically strong with a small Stokes shift. pradeepresearch.org |
| Key Feature | Often associated with aggregation-induced emission (AIE). nih.gov |
A key challenge in designing luminescent solid-state materials is overcoming concentration quenching, where intermolecular interactions in the solid state provide non-radiative decay pathways, reducing emission efficiency. A novel packing motif designed to mitigate this is cross dipole stacking.
By strategically adding two phenyl groups as substituents on the central benzene ring of the DSB core, researchers have successfully engineered a derivative, 2,5-diphenyl-1,4-distyrylbenzene (B1201161) (trans-DPDSB), that crystallizes in a cross-stacking mode. nih.govresearchgate.net In this arrangement, the transition dipole moments of neighboring molecules are oriented perpendicularly to each other. This orthogonal arrangement minimizes the exciton coupling between adjacent molecules, effectively isolating the chromophores electronically. As a result, the solid-state emission of trans-DPDSB exhibits high intensity, with characteristics very similar to that of a single, isolated molecule. nih.gov This approach has proven effective, leading to the fabrication of efficient OLEDs and the observation of amplified spontaneous emission from the material's crystals. nih.gov
The analysis of single-crystal X-ray diffraction data for various 1,4-distyrylbenzene derivatives frequently reveals the formation of well-organized molecular columns and layers. acs.orgacs.org The specific packing within these structures is highly dependent on the substituents attached to the DSB framework.
Intermolecular Interactions and their Influence on Solid-State Properties
The solid-state architecture of 1,4-distyrylbenzene derivatives is primarily dictated by a combination of weak non-covalent interactions. These interactions, though individually not strong, collectively determine the molecular packing, which in turn affects the optical and electronic properties of the material.
π-π interactions are a form of non-covalent interaction between aromatic rings. wikipedia.org In the context of 1,4-distyrylbenzene derivatives, these interactions play a crucial role in the stacking of molecules in the crystalline state. The electron-rich π systems of the benzene and styrene (B11656) units can interact with each other, leading to ordered arrangements. wikipedia.org The strength and geometry of these interactions are sensitive to substituents on the aromatic rings. rsc.orgnih.gov For instance, electron-withdrawing or electron-donating groups can modify the quadrupole moment of the benzene ring, thereby tuning the nature and strength of the π-π stacking. rsc.org In many derivatives, a parallel-displaced arrangement is favored over a face-to-face or sandwich configuration, as this minimizes electrostatic repulsion while maximizing attractive dispersion forces. rsc.orgacs.org The presence of heteroatoms within the aromatic system can also significantly alter the π-π interactions. nih.gov These interactions are fundamental in creating ordered molecular assemblies, which can influence the charge transport and photophysical properties of the resulting materials. chemrxiv.orgchemrxiv.org
| Interaction Type | Description | Key Factors |
| π-π Interactions | Non-covalent interactions between aromatic π systems. | Substituent effects, geometry (parallel-displaced, T-shaped), presence of heteroatoms. |
| C-H···π Hydrogen Bonds | Weak hydrogen bonds between a C-H bond and a π system. | Distance between proton and π-ring center, angle of the C-H···ring center. |
| Supramolecular Synthons | Reproducible intermolecular structural units. | Hydrogen bonding patterns, π-π stacking motifs. |
Supramolecular synthons are robust and recurring intermolecular interaction patterns that can be used to design and predict crystal structures. nih.gov In the context of 1,4-distyrylbenzene derivatives, these synthons arise from the combination of π-π stacking and C-H···π hydrogen bonds, creating well-defined one-, two-, or three-dimensional networks. researchgate.net The predictability of these synthons allows for a degree of "crystal engineering," where the solid-state architecture can be rationally designed by modifying the molecular structure of the DSB core. The formation of these networks is crucial for achieving the desired solid-state properties, including charge mobility and emission characteristics.
Polymorphism and Solvatomorphism Studies
Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov Solvatomorphism is a related phenomenon where different crystal structures are formed due to the incorporation of solvent molecules into the crystal lattice. nih.govmdpi.com For 1,4-distyrylbenzene derivatives, polymorphism is a well-documented phenomenon. For example, 2,5-diphenyl-1,4-distyrylbenzene with two cis double bonds (cis-DPDSB) is known to exhibit at least three different polymorphic forms. acs.org These polymorphs can arise from variations in crystallization conditions, such as the solvent used and the rate of crystal growth. acs.org The different packing arrangements in these polymorphs, often dictated by the subtle interplay of C-H···π hydrogen bonds, can result in distinct physical properties, including melting point, solubility, and fluorescence. acs.org
Aggregation-Induced Emission (AIE) Phenomena
Aggregation-induced emission (AIE) is a photophysical phenomenon where certain molecules, which are non-emissive or weakly emissive in solution, become highly luminescent upon aggregation or in the solid state. wikipedia.orgnih.gov This is in stark contrast to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. researchgate.net The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), such as intramolecular rotations (RIR) and vibrations (RIV), in the aggregated state. researchgate.netencyclopedia.puboup.com In solution, these molecules can dissipate absorbed energy through non-radiative pathways facilitated by their flexible structures. However, in the aggregated state, the physical constraint imposed by neighboring molecules hinders these non-radiative decay channels, forcing the excited state to decay radiatively, thus leading to strong fluorescence. wikipedia.orgencyclopedia.pub
Mechanism of AIE: Restriction of Intramolecular Motion (RIM)
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a dilute solution become highly luminescent upon aggregation or in the solid state. rsc.orgwikipedia.org The prevailing mechanism explaining this effect is the Restriction of Intramolecular Motion (RIM). nih.govnih.govresearchgate.net In their dissolved, molecularly isolated state, AIE-active luminogens (AIEgens) have multiple pathways for non-radiative decay, which efficiently quenches fluorescence. nih.gov These non-radiative pathways are facilitated by dynamic intramolecular motions, such as rotations and vibrations. nih.govresearchgate.net
For derivatives of Benzene, 1,4-bis(2-phenylethenyl)-, also known as 1,4-distyrylbenzene (DSB), key intramolecular motions include the twisting of the double bonds and the torsion of the phenyl rings. nih.gov Upon photoexcitation in a dilute solution, the molecule can readily undergo these motions, providing efficient channels for the excited-state energy to dissipate as heat rather than light. nih.gov This results in weak or non-existent fluorescence.
When the molecules aggregate, for instance by adding a poor solvent to a solution or in the solid crystalline state, their physical movement becomes significantly hindered. researchgate.net The intermolecular interactions and physical packing in the aggregated state lock the molecules in place, effectively restricting the large-amplitude torsional and rotational motions that dominate the non-radiative decay channels. nih.govresearchgate.net With these non-radiative pathways blocked, the excited-state energy is channeled into the radiative decay pathway, resulting in a dramatic increase in fluorescence quantum yield and intense light emission. nih.gov
Theoretical and experimental studies have provided strong evidence for the RIM mechanism. researchgate.netresearchgate.net For example, increasing the viscosity of the solvent, which physically restricts molecular motion, can also induce enhanced emission. researchgate.net Computational studies on AIEgens show that in the aggregated state, the potential energy surfaces become steeper, meaning a small structural displacement leads to a large increase in potential energy, thus disfavoring the non-radiative decay processes. nih.gov The core principle of RIM dictates a direct relationship between the rigidification of the molecular structure and the potential for AIE activity. nih.gov
Structural Modification Strategies for AIE Luminogens
The AIE properties of 1,4-distyrylbenzene derivatives can be finely tuned through strategic structural modifications. These modifications aim to enhance the restriction of intramolecular motion in the aggregated state and to modulate the electronic and photophysical properties of the resulting luminogens.
One common strategy involves the introduction of various functional groups onto the core DSB scaffold. Attaching electron-donating (ED) or electron-withdrawing (EW) groups can alter the molecule's electronic structure, influencing its absorption and emission characteristics. rsc.orgnih.govresearchgate.net For example, creating donor-π-acceptor (D-π-A) systems within the DSB framework can lead to compounds with significant solvatochromic effects and tunable emission from the visible spectrum. nih.gov
Another effective approach is the introduction of substituents that promote specific intermolecular interactions, thereby enhancing the rigidity of the aggregate. The incorporation of fluorine atoms into the DSB structure, for instance, can lead to intermolecular H–F interactions in the solid state, which helps to lock the molecular conformation and promote AIE. acs.org
Furthermore, modifying the substituents at various positions on the benzene or naphthalene (B1677914) core can significantly impact the inhibitory potencies and activities of the molecules. nih.gov The synthesis of DSB derivatives with different terminal groups allows for a systematic investigation of structure-property relationships. rsc.org By comparing series of similarly substituted molecules, such as comparing 1,4-distyrylfluorene derivatives to 1,4-distyrylbenzene analogues, researchers can assess the influence of the core structural unit on the photophysical properties. rsc.orgresearchgate.net These comparative studies, supported by computational calculations, provide deep insights into how molecular structure dictates solid-state packing and luminescent behavior. rsc.org
Below is a table summarizing various structural modification strategies and their effects on the properties of DSB-based AIEgens.
| Modification Strategy | Example Substituent/Core | Observed Effect | Reference(s) |
| Electron-Donating/Withdrawing Groups | Amino (donor) and Sulfone (acceptor) | Creates D-π-A system, high Stokes shifts, solvatochromism. | nih.gov |
| Electron-Donating/Withdrawing Groups | Various ED and EW groups | Modulates photophysical and electrochemical properties. | rsc.orgresearchgate.net |
| Halogenation | Monofluoroolefin structures | Promotes intermolecular H-F interactions, influencing crystal packing and AIE. | acs.org |
| Core Variation | 1,4-distyrylfluorene vs. 1,4-distyrylbenzene | Fluorenylene unit influences photophysical and solvatochromic effects. | rsc.org |
| Macrocyclization | 1,4-bis(4-pyridylethynyl)benzene macrocycle | Unique aggregation-induced emission properties due to cyclic structure. | nih.gov |
Excitonic and Excimeric Contributions in Aggregates
In the aggregated state of 1,4-distyrylbenzene derivatives, the close proximity of molecules leads to electronic coupling between their transition dipoles, a phenomenon described by molecular exciton theory. pradeepresearch.org This coupling results in the formation of delocalized excited states, or excitons, which can significantly alter the photophysical properties of the material compared to the isolated molecule. The specific geometry of molecular packing in the aggregate determines the nature of the excitonic coupling, leading to distinct spectral signatures known as H- and J-aggregation. pradeepresearch.orgresearchgate.net
H-aggregates (hypsochromic) are characterized by a "face-to-face" or "sandwich-like" arrangement of the molecules. pradeepresearch.orgresearchgate.net This parallel stacking leads to a blue-shift (shift to shorter wavelength) in the absorption spectrum compared to the monomer. researchgate.net Typically, H-aggregates are weakly fluorescent or non-emissive because the transition to the lowest exciton state is optically forbidden. pradeepresearch.orgresearchgate.net However, para-distyrylbenzene itself is a notable exception, as it forms herringbone-arranged H-aggregates that are highly emissive, challenging the general rule of AIE quenching in H-aggregates. researchgate.net
J-aggregates (bathochromic, named after E. E. Jelley) feature a "head-to-tail" arrangement of molecules. pradeepresearch.org This geometry results in a red-shift (shift to longer wavelength) in the absorption spectrum. pradeepresearch.org J-aggregates are often highly fluorescent with a small Stokes shift, as the transition to the lowest exciton state is optically allowed and highly probable. pradeepresearch.orgresearchgate.net
Excimers , or excited-state dimers, can also form in aggregates. An excimer is a short-lived dimeric species formed between an excited molecule and a ground-state molecule. They are not stable in the ground state and exist only upon excitation. Excimer emission is characterized by a broad, structureless, and significantly red-shifted fluorescence band compared to the monomer emission. This is a common feature in π-conjugated systems where cofacial arrangements allow for strong π-π interactions in the excited state. researchgate.net For some DSB derivatives, a red-shift in the solid-state emission is observed, which can be attributed to the formation of J-aggregates or excimeric species. nih.gov
The type of aggregation can be influenced by factors such as the molecular structure, solvent, and temperature. The interplay between H- and J-type excitonic coupling and excimer formation ultimately dictates the final emissive properties of the solid-state material. pradeepresearch.orgresearchgate.net
| Aggregate Type | Molecular Arrangement | Absorption Spectrum Shift | Typical Fluorescence |
| H-aggregate | Face-to-face (sandwich) | Blue-shifted (Hypsochromic) | Weak or quenched |
| J-aggregate | Head-to-tail | Red-shifted (Bathochromic) | Strong |
| Excimer | Close cofacial approach | Monomer-like | Broad, red-shifted |
Structure Property Relationships in 1,4 Distyrylbenzene Systems
Correlation Between Molecular Structure and Electronic Properties
The electronic properties of 1,4-distyrylbenzene and its derivatives are intrinsically linked to their molecular structure, particularly the extent of π-conjugation and the nature of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The fundamental structure of 1,4-distyrylbenzene features a central benzene (B151609) ring connected to two styryl groups at the para positions, creating an extended π-conjugated system. This delocalization of electrons across the molecule is a key determinant of its electronic behavior. For instance, in 1,4-bis(diethylamino)distyrylbenzene, the HOMO is delocalized over the entire molecule, while the LUMO is primarily concentrated in the central distyrylbenzene (B1252955) core. nih.gov This distribution of electron density in the frontier orbitals governs the energy of electronic transitions, such as absorption and emission.
The substitution pattern on the central and terminal phenyl rings significantly influences the electronic properties. Theoretical and experimental studies have shown that the isomeric placement of substituents can lead to substantial differences in electronic structure. For example, a comparative study of 1,4- and 1,3-diazadistyrylbenzene derivatives revealed that the 1,4-isomer's absorption spectrum originates from a single, delocalized electronic transition. nih.gov In contrast, the 1,3-isomer's absorption is a sum of four localized electronic transitions, resulting in a blue-shifted absorption maximum compared to the 1,4-isomer. nih.gov This highlights how the connectivity of the π-system directly impacts the energy levels and transition properties of the molecule.
Furthermore, the introduction of different functional groups can modulate the HOMO and LUMO energy levels. Electron-donating groups (EDGs) generally raise the HOMO level, while electron-withdrawing groups (EWGs) lower the LUMO level. This tuning of the frontier orbital energies directly affects the band gap of the material, which is a critical parameter for its application in electronic devices. Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting these effects and understanding the structure-property correlations at a molecular level. rsc.org
Influence of Substituents on Photophysical Behavior
The photophysical properties of 1,4-distyrylbenzene, such as emission wavelength and fluorescence quantum yield, can be precisely controlled through the strategic placement of substituent groups on the molecular scaffold.
The emission color of 1,4-distyrylbenzene derivatives can be tuned across the visible spectrum by introducing various substituents. The electronic nature of these groups plays a pivotal role. Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or amino (-NR₂) groups, tend to cause a bathochromic (red) shift in the emission spectrum. For example, the addition of methoxy groups at the para positions of the terminal phenyl rings in 4,4'-dimethoxydistyrylbenzene results in an emission peak at 428 nm, a shift from the parent compound. researchgate.net Similarly, attaching dodecyloxy chains to create 4,4''-di(dodecyloxy)distyrylbenzene leads to bright blue emission with a maximum at 482 nm. researchgate.net
Conversely, electron-withdrawing groups, like cyano (-CN) or trifluoromethyl (-CF₃), can induce a hypsochromic (blue) shift or have more complex effects depending on their position. nih.gov Studies on isomeric cyano-substituted distyrylbenzene derivatives have shown that the position of the -CN group on the vinylene bridge significantly impacts the photophysical properties. researchgate.netrsc.org The interplay between the substituent's electronic effect and its position on the conjugated backbone allows for fine-tuning of the emission wavelength. For instance, in a series of benzothiazole-difluoroborates, which share structural similarities, the systematic exchange of even mild electron-donating (OMe) and electron-withdrawing (CF₃) groups allowed for precise control over emission characteristics. nih.gov
The substitution pattern also affects the Stokes shift, which is the difference between the absorption and emission maxima. A larger Stokes shift is often observed in derivatives with strong intramolecular charge transfer (ICT) character, which can be engineered by combining electron-donating and electron-withdrawing groups within the same molecule. nih.gov
The fluorescence quantum yield (ΦF), a measure of a molecule's emission efficiency, is highly sensitive to substituent effects. The introduction of specific functional groups can either enhance or quench fluorescence through various mechanisms.
One key factor is the rigidity of the molecular structure. Substituents that promote a more planar and rigid conformation tend to increase the quantum yield by reducing non-radiative decay pathways, such as those involving molecular vibrations and rotations. For example, the introduction of cyano groups can lead to the formation of intramolecular hydrogen bonds, which restrict molecular motion and result in higher solid-state fluorescence quantum efficiency. researchgate.netrsc.org
The electronic nature of substituents also plays a critical role. In a study of 1,4-dihydropyridine (B1200194) derivatives, the presence of electron-donating substituents on the 4-aryl moiety was found to diminish photodecomposition quantum yields, thereby enhancing photostability, which is often correlated with fluorescence efficiency. nih.gov Conversely, heavy atoms or certain functionalities can promote intersystem crossing (ISC) from the excited singlet state to a triplet state, which can quench fluorescence. nih.govnih.gov
Isomeric substitution can lead to dramatic differences in quantum yield. In one study, two isomeric molecules, where only the positions of methoxy and trifluoromethyl groups were swapped, exhibited quantum yields that ranged from nearly zero (dark) to almost 100% (ultra-bright). nih.gov This drastic change was attributed to the complex relationship between the excited state geometry and the position of conical intersections, which are points of efficient non-radiative decay.
The following table summarizes the photophysical properties of selected 1,4-distyrylbenzene derivatives, illustrating the impact of substituents on their absorption and emission characteristics.
| Compound Name | Substituent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_F) |
| 1,4-Diazadistyrylbenzene derivative (1) | Quaternary Nitrogen | 390 | 470 | 0.05 |
| 1,3-Diazadistyrylbenzene derivative (2) | Quaternary Nitrogen | 350 | 455 | 0.02 |
| Bis-diethylamino-1,4-distyrylbenzene | Diethylamino | 430 | 500 | 0.80 |
| Bis-diethylamino-1,3-distyrylbenzene | Diethylamino | 385 | 485 | 0.33 |
| 4,4''-Di(dodecyloxy)distyrylbenzene | Dodecyloxy | ~370 | 482 | Not Specified |
Data sourced from studies on derivatives in MeCN solvent. nih.govnih.govresearchgate.net
Impact of Crystal Packing on Optoelectronic Properties
The arrangement of molecules in the solid state, known as crystal packing, has a profound impact on the optoelectronic properties of 1,4-distyrylbenzene systems. anl.gov Intermolecular interactions in the crystalline phase can significantly alter luminescence efficiency and charge transport characteristics compared to individual molecules in solution.
While many organic fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state due to strong π-π stacking that favors non-radiative decay, some 1,4-distyrylbenzene derivatives exhibit enhanced solid-state luminescence. This phenomenon, often related to aggregation-induced emission (AIE), is highly dependent on the crystal packing.
The key is to control the intermolecular arrangement to restrict non-radiative decay pathways. For instance, introducing bulky substituents, such as tert-butyl groups, can enforce a "slipped herringbone" packing motif. nih.gov This arrangement prevents the strong face-to-face π-π stacking that typically quenches fluorescence, while still allowing for favorable electronic coupling. This strategy has been shown to lead to remarkably high solid-state photoluminescence quantum yields (ΦF ≈ 74.9% in one anthracene-based example). nih.gov
Furthermore, specific intermolecular interactions like hydrogen bonds can create a rigid solid-state organization. In a cyano-substituted distyrylbenzene derivative, hydrogen bonds between the cyano groups and vinylene hydrogens led to a tight intermolecular stacking. researchgate.netrsc.org This rigidity minimizes energy loss through molecular vibrations and rotations, thereby ensuring a high solid-state fluorescence quantum efficiency. researchgate.netrsc.org The controlled self-assembly of chromophores in the solid state can significantly improve the performance of these materials in optoelectronic devices. researchgate.net
The efficiency of charge transport through an organic crystal is critically dependent on the degree of intermolecular electronic coupling, which is dictated by the crystal packing. nih.gov For efficient charge mobility, molecules need to be arranged in a way that maximizes the orbital overlap between adjacent units.
Different crystal packing motifs, such as herringbone or π-stacked arrangements, result in different charge transport characteristics. The "slipped herringbone" packing, for example, not only enhances luminescence but can also facilitate efficacious charge transport. nih.gov By optimizing the molecular design to control crystal packing, it is possible to achieve high carrier mobilities. In one case, a molecule designed to adopt this packing motif exhibited a carrier mobility (μ) of 5.0 cm² V⁻¹ s⁻¹. nih.gov
The distance and relative orientation between molecules are crucial. A reduction in the torsion angle between the constituent aromatic units within the molecule upon annealing can lead to a more planar structure, which in turn affects intermolecular packing and charge transfer efficiency. nih.gov However, the relationship is complex; a packing arrangement that is optimal for luminescence may not be ideal for charge transport, and vice versa. For example, a change in packing from a structure with close contacts between electron-accepting units to one where donor and acceptor units are adjacent can decrease interchain electron transport efficiency and lower electron mobility. nih.gov Therefore, designing high-performance optoelectronic materials requires a delicate balance and a deep understanding of how molecular structure directs crystal packing and, consequently, both photophysical and charge transport properties. nih.govnih.gov
Effect of Stereoisomerism on Radiative and Reactive Relaxation Channels
The existence of two ethenic double bonds in the 1,4-bis(2-phenylethenyl)benzene, also known as 1,4-distyrylbenzene (DSB), framework allows for the formation of three distinct geometrical stereoisomers: (E,E), (E,Z), and (Z,Z). The spatial arrangement of the phenyl groups relative to the double bonds in these isomers profoundly impacts the potential energy surfaces of their electronic states, which in turn governs the competition between their de-excitation pathways. Upon absorption of light, the excited molecules can relax through radiative channels, primarily fluorescence, or through non-radiative reactive channels, such as photoisomerization and intersystem crossing.
Ultrafast spectroscopic studies have been instrumental in mapping the relaxation dynamics of the three DSB isomers. ntu.edu.tw The competition between these deactivation pathways is unique for each stereoisomer and is a central aspect of the photochemistry of distyrylbenzene systems. acs.org
Radiative Relaxation Channels
The primary radiative decay pathway for 1,4-distyrylbenzene isomers is fluorescence. The efficiency of this process, measured by the fluorescence quantum yield (Φf), is highly dependent on the isomer's geometry. The (E,E)-isomer, with its planar and fully extended conjugation, typically exhibits the highest fluorescence quantum yield and a longer fluorescence lifetime compared to the (Z)-isomers. This high emissivity is a key property for its application in organic light-emitting diodes (OLEDs).
In contrast, the (E,Z) and (Z,Z) isomers are significantly less fluorescent. Their bent structures introduce steric hindrance, which promotes rapid non-radiative decay pathways that outcompete fluorescence. However, irradiation of the (Z)-isomers can lead to the adiabatic formation of the excited (E,E)* state, which is evidenced by the appearance of the characteristic (E,E)-isomer fluorescence. acs.org This indicates that isomerization can occur on the excited state potential energy surface.
Reactive Relaxation Channels
The dominant reactive (non-radiative) relaxation channel for the (Z)-isomers of 1,4-distyrylbenzene is cis-trans (or Z-E) photoisomerization. ntu.edu.tw Upon excitation, the molecule in a cis configuration is promoted to the first excited singlet state (S1). From there, it can undergo twisting around the C=C double bond, a process that leads to a "perpendicular" conformational state. This twisted intermediate is a key point on the potential energy surface from which the molecule can efficiently decay non-radiatively to the ground state (S0), relaxing to form either the trans or cis isomer. This isomerization process is a highly efficient deactivation channel, explaining the low fluorescence quantum yields of the (E,Z) and (Z,Z) isomers. For the parent 1,4-distyrylbenzene, this isomerization involving one double bond is the primary photoreaction. nih.gov
Another non-radiative pathway is intersystem crossing (ISC) from the excited singlet state (S1) to the triplet state (T1). nih.gov The efficiency of ISC can be influenced by the specific molecular structure and the presence of substituents. For instance, studies on diethylamino derivatives of 1,4-distyrylbenzene show that these compounds undergo intersystem crossing to the triplet state. nih.gov In some related aza-analogues, competition between fluorescence and triplet production is a key factor in their photobehavior. dntb.gov.ua
While photochemical reactions like electrocyclization are possible in related structures, they are generally not a favored pathway for 1,4-distyrylbenzene itself. For example, in diazadistyrylbenzene derivatives, the 1,3-isomer readily undergoes trans-cis isomerization followed by electrocyclization, whereas the 1,4-isomer's phototransformations are dominated by trans-cis isomerization and intersystem crossing, with cyclization being energetically unfavorable. nih.govnih.gov
The photophysical properties and the competition between relaxation channels can be significantly altered by substituting the phenyl rings. The introduction of electron-donating or electron-withdrawing groups can modify the energy levels of the excited states and influence the rates of radiative and non-radiative decay. acs.orgresearchgate.net
The following table summarizes the general photophysical behavior of the 1,4-distyrylbenzene isomers.
| Property | (E,E)-isomer | (E,Z)-isomer | (Z,Z)-isomer |
| Structure | Planar, extended conjugation | Non-planar, bent | Non-planar, more sterically hindered |
| Fluorescence Quantum Yield (Φf) | High | Low | Very Low |
| Primary Radiative Channel | Intense Fluorescence | Weak Fluorescence | Very Weak Fluorescence |
| Primary Reactive Channel | Minimal | cis-trans Photoisomerization | cis-trans Photoisomerization |
| Intersystem Crossing (ISC) | Can occur, but fluorescence often dominates | Competes with isomerization | Competes with isomerization |
Advanced Functional Applications in Optoelectronics and Materials Science
Organic Light-Emitting Diodes (OLEDs)
The π-conjugated system of 1,4-distyrylbenzene and its substituted variants makes them promising candidates for various roles within Organic Light-Emitting Diode (OLED) technology. Their high fluorescence quantum yields and charge transport capabilities are particularly advantageous.
Derivatives of Benzene (B151609), 1,4-bis(2-phenylethenyl)- have been successfully utilized as both primary emitters and dopants in the emissive layer (EML) of OLEDs. A notable example is 1,4-bis(2,2-diphenylethenyl)benzene (PEB), a derivative that incorporates stylbene units. PEB has demonstrated high fluorescence and has been effectively used as a dopant in blue-emitting OLEDs. When dispersed in a polystyrene (PS) matrix, it can produce pure blue emission.
Beyond its role as a dopant, PEB has also been employed as the primary emitting and electron-transport layer in OLEDs. Research has shown that while the blue photoluminescence efficiency of PEB is poor in solution, it increases dramatically in the solid state, such as in a deposited film. This phenomenon is attributed to the restriction of intramolecular rotations in the solid phase, which suppresses non-radiative decay pathways. This enhanced solid-state emission makes these materials highly suitable for fabrication into thin-film devices.
The generation of stable and efficient blue light is a critical challenge in OLED technology for full-color displays and lighting. Materials based on the 1,4-distyrylbenzene backbone are key contenders for achieving this goal. OLEDs fabricated with PEB as the active emitting layer have been shown to produce bright blue-green electroluminescence, with emission peaks around 495 nm.
In simpler device structures, such as a single layer of a PEB derivative blended in a polystyrene matrix spun-cast onto an indium-tin oxide (ITO) anode with an aluminum cathode, blue emission has been achieved with primary peaks at 455 nm and 480 nm. The pursuit of deep blue emitters, which requires materials with a large HOMO-LUMO bandgap and high stability, is an active area of research where phenylene-based structures are of continued interest.
Exciplexes, or excited-state complexes formed between an electron donor and an electron acceptor molecule, offer a pathway to modulate the emission color and efficiency of OLEDs. The formation of an exciplex at the interface between two different organic layers can lead to emission at a longer wavelength (a redshift) compared to the emission of the individual materials.
Research into p-phenylene derivatives, a class to which Benzene, 1,4-bis(2-phenylethenyl)- belongs, has explored their use in devices featuring mixed interfacial exciplex emission. worktribe.com By carefully selecting donor and acceptor materials, the resulting exciplex can be engineered to emit in a desired color range, including blue. frontiersin.orgnih.gov While exciplex formation was initially often seen as a loss mechanism, it is now recognized as a valuable tool, particularly as exciplexes can have a small singlet-triplet energy gap, which is beneficial for harvesting triplet excitons. mdpi.com
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons, enabling internal quantum efficiencies in OLEDs to approach 100%. This process relies on materials with a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). This small gap allows for the efficient up-conversion of triplet excitons to singlet excitons via reverse intersystem crossing (RISC), which then decay radiatively as delayed fluorescence. nih.gov
The design of TADF molecules often involves creating a significant spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). While specific TADF characteristics for Benzene, 1,4-bis(2-phenylethenyl)- are not extensively detailed, the broader class of p-phenylene derivatives is being investigated for TADF applications. worktribe.com The inherent properties of these conjugated systems can be modified through molecular design to potentially achieve the small ΔEₛₜ required for efficient TADF. worktribe.com
The performance of OLEDs utilizing derivatives of Benzene, 1,4-bis(2-phenylethenyl)- is highly dependent on the device architecture and the specific derivative used. For an optimized device using 1,4-bis(2,2-diphenylethenyl)benzene (PEB) as an electron-transport and emitting layer, a maximum external quantum efficiency (EQE) of 2.5% and a high luminance of 41,600 cd/m² have been reported. Such devices exhibited blue-greenish electroluminescence.
For simpler, non-optimized devices, such as a single-layer blend of a PEB derivative in a polystyrene matrix, an external quantum efficiency of 0.25% at a current density of 28 mA/cm² has been achieved. The performance of these materials underscores their potential, with further optimization of device structures, such as the addition of dedicated hole-transport and electron-injection layers, expected to yield even higher efficiencies.
Table 1: Performance of OLEDs using a Benzene, 1,4-bis(2-phenylethenyl)- Derivative (PEB)
| Device Structure | Role of PEB | Emission Peak (nm) | Max. External Quantum Efficiency (EQE) | Max. Luminance (cd/m²) |
|---|---|---|---|---|
| Optimized Multilayer | Emitting & Electron-Transport Layer | ~495 | 2.5% | 41,600 |
Organic Lasers and Amplified Spontaneous Emission (ASE)
The high photoluminescence quantum yield and significant optical gain of distyrylbenzene (B1252955) derivatives make them excellent candidates for the active medium in organic solid-state lasers. Amplified Spontaneous Emission (ASE) is the threshold phenomenon for lasing, where spontaneously emitted photons stimulate the emission of further photons as they travel through the gain medium.
Research into simplified distyrylbenzene derivatives, such as 1,4-bis(4-methylstyryl)benzene (B1337049) (p-MSB) and 1,4-bis(2-methylstyryl)benzene (B77584) (o-MSB), has shown their potential for achieving ultra-low ASE thresholds. Single crystals of o-MSB have demonstrated an exceptionally low ASE threshold of 14 µJ·cm⁻². Such low thresholds are critical for the development of electrically pumped organic lasers. The excellent charge carrier transport characteristics and high fluorescence quantum efficiency of these single-crystal distyrylbenzene derivatives are key to their performance.
Furthermore, related oligo(p-phenylenevinylene) compounds, which share the phenylenevinylene linkage, have also been studied for their ASE properties. Single crystals of cyano-substituted derivatives have shown ASE, indicating that the core chromophore is highly effective as a gain medium. The investigation of photoprocesses in various 1,4-distyrylbenzene derivatives has revealed that their photochemical pathways, including intersystem crossing to the triplet state and fluorescence, are central to their function in photoactive materials. nih.govnih.gov This fundamental understanding is crucial for designing new materials with enhanced stability and efficiency for laser applications.
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Benzene, 1,4-bis(2-phenylethenyl)- | 1,4-distyrylbenzene (DSB) |
| 1,4-bis(2,2-diphenylethenyl)benzene | PEB |
| Polystyrene | PS |
| Indium-Tin Oxide | ITO |
| 1,4-bis(4-methylstyryl)benzene | p-MSB |
| 1,4-bis(2-methylstyryl)benzene | o-MSB |
DSB Derivatives as Gain Media for Solid-State Lasers
Derivatives of 1,4-bis(styryl)benzene have demonstrated significant potential as gain media for solid-state lasers. These organic molecules can be incorporated into various host materials to create a solid-state system that exhibits efficient light amplification. The performance of these materials is closely linked to their molecular structure, which influences their photophysical properties such as absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime.
For instance, the introduction of specific substituent groups onto the main DSB scaffold can tune the emission wavelength and enhance the lasing efficiency. Research has explored a variety of DSB derivatives, including those with methyl and cyano groups, to optimize their performance as laser dyes. The choice of substituent and its position on the benzene rings can significantly alter the electronic and photophysical characteristics of the molecule, thereby tailoring it for specific laser applications.
Optically Pumped Laser Action and Thresholds
Optically pumped lasing has been successfully demonstrated in various forms of DSB and its derivatives, including in solution, vapor phase, and solid-state matrices. The process involves exciting the material with an external light source, typically a pulsed laser, to achieve population inversion, a necessary condition for stimulated emission and lasing.
The lasing threshold, which is the minimum pump energy or intensity required to initiate laser action, is a critical parameter for evaluating the performance of a gain medium. For DSB derivatives, the lasing threshold is influenced by several factors, including the intrinsic properties of the molecule, the quality of the optical cavity, and the nature of the host material. Low lasing thresholds are desirable as they indicate a more efficient conversion of pump energy into laser output.
Studies have shown that single crystals of certain DSB derivatives can exhibit amplified spontaneous emission (ASE) and lasing with low thresholds. For example, single crystals of p-sexiphenyl (B32268) (p-6P), a related oligo(p-phenylene), have been shown to act as self-cavities, supporting Fabry-Pérot feedback and enabling edge-emitting lasing under optical pumping. researchgate.net The lasing spectra of these materials often show multiple modes corresponding to the vibronic progressions of the molecule. researchgate.net
Self-Waveguiding Phenomena in Crystals
A fascinating property observed in single crystals of DSB and related organic compounds is self-waveguiding. nih.gov In this phenomenon, the light emitted by the crystal upon excitation is confined and guided along the crystal's length, effectively turning the crystal into its own optical waveguide. researchgate.netnih.gov This effect arises from the anisotropic refractive indices of the crystal and the high quality of its naturally formed facets, which can act as efficient mirrors. researchgate.net
The efficiency of self-waveguiding is quantified by the propagation loss coefficient, which measures the attenuation of light as it travels through the crystal. Remarkably low loss coefficients have been reported for some organic crystals, indicating efficient light propagation over significant distances. researchgate.net For example, needle-shaped crystals of p-sexiphenyl have demonstrated self-waveguiding with propagation loss coefficients as low as 1.3 dB mm⁻¹. researchgate.net This property is highly advantageous for the development of miniaturized photonic devices, such as micro-scale light sources and components for integrated optical circuits. researchgate.net Furthermore, optical coupling between intersecting crystalline microwires has been observed, opening possibilities for creating complex photonic networks. researchgate.net
Organic Semiconductors and Molecular Electronics
The extended π-conjugated system of Benzene, 1,4-bis(2-phenylethenyl)- and its derivatives makes them promising candidates for applications in organic semiconductors and molecular electronics. nsf.gov Their ability to transport charge carriers and their tunable electronic properties are central to their use in a variety of electronic devices.
Charge-Carrier Mobility and Transport Mechanisms
Charge-carrier mobility is a key parameter that determines the performance of an organic semiconductor. It quantifies how quickly electrons or holes move through the material under the influence of an electric field. In DSB-based materials, charge transport is primarily governed by the hopping of charge carriers between adjacent molecules. The efficiency of this process is highly dependent on the molecular packing in the solid state and the degree of intermolecular electronic coupling.
Research has shown that the charge-carrier mobility in films of DSB derivatives can be significantly influenced by the molecular structure and the resulting morphology of the film. For instance, a high hole mobility of 0.13 cm² V⁻¹ s⁻¹ was achieved for a film of 1,4-bis(4-methylstyryl)benzene (4MSB), which was attributed to the formation of densely packed, highly ordered submicron-sized grains. researchgate.net The mechanism of charge transport in these materials is a subject of ongoing research, with studies exploring the interplay between molecular structure, solid-state packing, and electronic properties.
Field-Effect Transistors (FETs) and Light-Emitting Field-Effect Transistors (LEFETs)
The semiconducting properties of DSB derivatives have led to their use as the active layer in organic field-effect transistors (OFETs). In an OFET, the DSB-based material forms a channel through which charge carriers flow from a source to a drain electrode, with the flow being modulated by a gate electrode. The performance of these devices is directly related to the charge-carrier mobility of the organic semiconductor.
Furthermore, the inherent light-emitting properties of many DSB derivatives make them suitable for integration into light-emitting field-effect transistors (LEFETs). These multifunctional devices combine the switching function of a transistor with the light-emitting capability of an organic light-emitting diode (OLED). In a LEFET, charge carriers recombine within the transistor channel to generate light, offering the potential for simplified device architectures and new applications in displays and integrated optoelectronics. Derivatives such as (E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene are specifically designed for such applications, serving as p-type organic semiconductors. tcichemicals.com
Molecular Wires
The linear, rigid, and conjugated structure of Benzene, 1,4-bis(2-phenylethenyl)- and related molecules makes them attractive candidates for use as molecular wires. nsf.gov A molecular wire is a single molecule or a chain of molecules that can conduct an electrical current. The concept of using individual molecules as electronic components is a cornerstone of molecular electronics, which aims to build electronic circuits at the nanoscale.
Phenylethynylbenzenes, a class of compounds that includes the ethynyl (B1212043) analogue of DSB, are considered important building blocks for molecular wires due to their rigid structure and extended delocalized π-electron system. nsf.gov Theoretical studies have investigated the hole-transport properties of these molecules, highlighting the importance of factors like electron correlation and self-interaction energy in determining their conductance. nsf.gov While the practical realization of complex circuits based on molecular wires is still a significant challenge, the fundamental properties of molecules like DSB provide a strong foundation for future advancements in this field.
Supramolecular Chemistry and Sensors
The rigid structure and active π-system of BPEB make it a suitable component for building larger, ordered systems through non-covalent interactions, a field known as supramolecular chemistry. These organized assemblies can exhibit collective properties distinct from the individual molecules, leading to novel functions, particularly in the realm of chemical sensing.
The self-assembly of organic ligands with metal ions is a powerful method for creating complex, functional supramolecular architectures. mdpi.com However, for the specific compound Benzene, 1,4-bis(2-phenylethenyl)-, the formation of supramolecular assemblies driven by direct coordination to metal cations is not a widely documented area in scientific literature. While related fields show extensive work on metal-organic frameworks and complexes using ligands like carboxylates and pyridines, mdpi.comresearchgate.net the simple hydrocarbon backbone of BPEB lacks the typical strong coordinating groups (like nitrogen or oxygen donors) necessary for predictable metal-ligand assembly.
The intense fluorescence of BPEB makes it an excellent signaling unit in fluorescent sensors. The design of such sensors involves coupling the BPEB fluorophore to a "capturing unit" that can selectively interact with a target analyte. This interaction causes a change in the fluorescence output (e.g., quenching or enhancement), which can be measured.
A notable example is the development of a BPEB derivative for the highly selective and sensitive detection of diethyl chlorophosphate (DCP), a simulant for the nerve agent Sarin. The design incorporated 8-hydroxyquinoline (B1678124) as the capturing unit and cholesterol to improve solubility. The resulting probe exhibited a distinct fluorescence response to DCP with a detection limit below 1 x 10⁻⁹ mol·L⁻¹, and it showed no significant interference from other nerve agent simulants or pesticides. This high selectivity allows for naked-eye detection, providing a simple and low-cost method for on-site analysis.
Light-sensitive materials that can switch between different states are the basis for data recording, storage, and display technologies. Derivatives of Benzene, 1,4-bis(2-phenylethenyl)- have been synthesized and investigated as critical components in liquid crystal (LC) mixtures, particularly for advanced blue phase liquid crystal displays. nih.govnih.gov
Table 2: Effect of Substituents on Liquid Crystal Properties of BPEB Derivatives
| BPEB Derivative Modification | Observed Effect on LC Properties | Reference |
|---|---|---|
| Longer terminal alkyl chains (e.g., C4, C5) | Greatly decreased melting and clearing points; widened the nematic phase temperature range to ~140 °C. | nih.gov |
| Decreasing the number of fluorine atoms | Increased both melting and clearing points by approximately 10 °C. | nih.gov |
Photoinitiators in Polymerization Reactions
Photoinitiators are molecules that, upon absorbing light, generate reactive species (radicals or cations) that initiate polymerization. While a wide variety of compounds are used as photoinitiators, the use of Benzene, 1,4-bis(2-phenylethenyl)- in this specific role is not reported in the scientific literature. The primary classes of photoinitiators include acylphosphine oxides, hydroxy ketones, and benzil (B1666583) ketals, which are designed for efficient photochemical cleavage to produce initiating radicals. BPEB's photophysical behavior is dominated by fluorescence and it lacks the functional groups that typically undergo the necessary photochemical reactions for efficient polymerization initiation.
Bioimaging Applications (Non-Clinical)
The intrinsic fluorescence of "Benzene, 1,4-bis(2-phenylethenyl)-" and its derivatives has led to their exploration as powerful tools in non-clinical bioimaging. These compounds, characterized by a core structure of a benzene ring linked to two phenylethenyl (styryl) groups, offer a versatile platform for the development of fluorescent probes. Their applications span from fundamental cell biology to the investigation of neurodegenerative diseases, primarily leveraging their ability to emit light upon excitation, which allows for the visualization of biological structures and processes.
Two-Photon Microscopy Probes
Derivatives of "Benzene, 1,4-bis(2-phenylethenyl)-" have shown significant promise as fluorophores for two-photon microscopy (TPM). TPM is an advanced imaging technique that offers advantages for imaging living tissues, including increased penetration depth, reduced photodamage, and better spatial resolution compared to conventional one-photon fluorescence microscopy. confer.co.nz
One area of focus has been the synthesis of water-soluble derivatives to enhance their utility in biological systems. For instance, a cationic derivative, 1,4-bis{4'-[N,N-bis(6''-trimethylammoniumhexyl)amino]styryl}benzene tetrabromide (C1), was specifically designed for this purpose. confer.co.nz Research has demonstrated that this compound can effectively stain the plasma membrane of live HeLa cells, with the emitted two-photon excited fluorescence being stable for over an hour. This stability is crucial for long-term imaging experiments. confer.co.nz
The photophysical properties of these probes can be further modulated. Encapsulating the C1 derivative within cyclodextrins, for example, leads to a significant enhancement of its two-photon action cross-section, a measure of the efficiency of two-photon absorption. This enhancement makes the probes even brighter and more suitable for demanding imaging applications. confer.co.nz
Table 1: Photophysical Properties of a Water-Soluble 1,4-bis(styryl)benzene Derivative (C1) and its Cyclodextrin (B1172386) Inclusion Complexes
This interactive table details the two-photon action cross-section (ηδ) of the C1 derivative and its complexes, illustrating the impact of cyclodextrin encapsulation on its fluorescence efficiency.
| Compound | Two-Photon Action Cross-Section (ηδ) in GM¹ |
| C1 | 200 |
| C1/β-CD | 400 |
| C1/γ-CD | 460 |
| C1/(3γ:β)-CD | 650 |
¹GM = Goeppert-Mayer units. Data sourced from confer.co.nz.
Amyloid Plaque Imaging in Alzheimer's Disease Research
A significant application of "Benzene, 1,4-bis(2-phenylethenyl)-" derivatives is in the non-clinical research of Alzheimer's disease. A pathological hallmark of this neurodegenerative disorder is the accumulation of beta-amyloid (Aβ) plaques in the brain. nih.gov The structural similarity of certain styrylbenzene derivatives to Congo red, a dye historically used to stain amyloid deposits, has prompted their investigation as fluorescent probes for detecting these plaques.
The parent compound, often referred to as BSB in this context, and its analogs can bind to Aβ aggregates and exhibit enhanced fluorescence, making the plaques visible. nih.gov To improve their utility for in vivo imaging studies in animal models, researchers have focused on creating derivatives with better brain penetration and optimized binding affinities. nih.govnih.gov
For example, radioiodinated versions of styrylbenzene derivatives have been developed for use in single-photon emission computed tomography (SPECT) imaging. nih.gov One such neutral radioiodinated probe, [¹²⁵I]3, demonstrated good binding affinity to Aβ aggregates and was capable of labeling plaques in postmortem Alzheimer's disease brain sections. nih.gov However, its moderate brain uptake and slow washout in normal mice suggested limitations for in vivo monitoring. nih.gov
Further research has aimed to develop near-infrared (NIR) fluorescent probes based on the styrylbenzene scaffold. NIR probes are highly desirable for in vivo imaging because longer wavelength light can penetrate deeper into tissues with less scattering and autofluorescence. nih.gov While some neutral styryl-based derivatives have shown the ability to cross the blood-brain barrier and bind to Aβ plaques in ex vivo studies, their excitation and emission wavelengths often fall outside the optimal NIR window. nih.gov
Table 2: Research Findings on Styrylbenzene Derivatives for Amyloid Plaque Imaging
This interactive table summarizes the characteristics of different "Benzene, 1,4-bis(2-phenylethenyl)-" derivatives investigated for the detection of amyloid plaques.
| Derivative Type | Imaging Modality | Key Findings | Reference |
| Cationic water-soluble derivative (C1) | Two-Photon Microscopy | Stains plasma membrane of live cells; fluorescence enhanced by cyclodextrins. | confer.co.nz |
| Radioiodinated neutral probe ([¹²⁵I]3) | SPECT / Autoradiography | Binds to Aβ40 and Aβ42 aggregates; good for in vitro plaque detection but limited in vivo potential due to moderate brain uptake. | nih.gov |
| Neutral styryl-based derivatives (e.g., STB-8) | Fluorescence Microscopy (ex vivo) | Can penetrate the blood-brain barrier and specifically bind to Aβ plaques. Excitation/emission is outside the NIR region. | nih.gov |
Theoretical and Computational Investigations of 1,4 Distyrylbenzene
Quantum Chemical Calculation Methodologies
A variety of computational methods, each with its own balance of accuracy and computational cost, have been utilized to study 1,4-Distyrylbenzene and its derivatives.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure of 1,4-Distyrylbenzene. lu.senih.gov DFT methods are employed to optimize the ground state geometries of DSB and its derivatives. sinica.edu.tw For instance, the B3LYP hybrid functional combined with basis sets like 6-31G* or 6-311++G(d,p) has been successfully used to obtain accurate molecular structures. researchgate.netrsc.orgmdpi.com These ground state calculations are fundamental for subsequent analyses of the molecule's properties. escholarship.org DFT is also utilized to calculate key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the electronic transitions and reactivity of the molecule. sinica.edu.tw
Time-Dependent Density Functional Theory (TD-DFT)
To investigate the excited-state properties and electronic spectra of 1,4-Distyrylbenzene, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. nih.govacs.orgmpg.de TD-DFT calculations, often performed on the DFT-optimized ground state geometries, are used to predict the vertical transition energies, which correspond to the absorption maxima in UV-vis spectra. nih.govacs.org This method allows for the calculation of excited state absorption (ESA) spectra and provides insights into the nature of electronic transitions, such as whether they are localized on specific parts of the molecule or involve charge transfer. researchgate.net The accuracy of TD-DFT results can be influenced by the choice of the exchange-correlation functional. researchgate.net While highly effective, comparisons with multi-reference methods have shown that TD-DFT may provide an incomplete description of all electronic transitions, particularly those involving significant double excitation character. aip.orgnih.gov
Semi-Empirical Methods (e.g., AM1, ZINDO)
Semi-empirical methods offer a computationally less expensive alternative to DFT and ab initio methods, making them suitable for studying large molecules or for high-throughput screening of derivatives. ucsb.eduwustl.edu The Austin Model 1 (AM1) and Zerner's Intermediate Neglect of Differential Overlap (ZINDO) methods have been applied to 1,4-Distyrylbenzene. sinica.edu.twuni-muenchen.de Typically, AM1 is used to optimize the ground state geometries of DSB and its derivatives. sinica.edu.tw Following the geometry optimization, the ZINDO method is often employed to calculate the electronic absorption and emission spectra. sinica.edu.tw This combined approach has been used to study the effects of various substituents on the photophysical properties of DSB. sinica.edu.tw However, it's important to note that semi-empirical methods are parameterized based on experimental data and their accuracy can be variable. ucsb.edu
Determination of Ground and Excited State Structures
The geometric structure of 1,4-Distyrylbenzene in both its electronic ground and excited states is a key determinant of its properties. Computational methods are essential for elucidating these structures.
The ground state geometry of 1,4-Distyrylbenzene and its derivatives is typically determined by full geometry optimization using methods like DFT (e.g., B3LYP/6-31G*), semi-empirical methods (AM1, PM3), or ab initio methods (HF/6-31G). sinica.edu.tw These calculations reveal the planarity of the molecule and the bond lengths and angles that define its conformation. For instance, studies have focused on the trans,trans-isomer of DSB, which is generally the most stable. sinica.edu.tw
The structures of excited states are also investigated computationally to understand the changes that occur upon photoexcitation. escholarship.orgquantum-journal.orgresearchgate.net For example, the luminescent triplet excited state of a tungsten-benzylidyne complex, which shares structural similarities, was studied using DFT calculations to understand the elongation of specific bonds in the excited state. researchgate.net For DSB, understanding the excited state geometry is crucial for explaining its fluorescence properties. Methods like TD-DFT can be used to optimize excited state geometries, providing insights into how the molecule relaxes after absorbing light.
The following table summarizes some of the computational methods used to determine the ground and excited state structures of 1,4-Distyrylbenzene.
| Method | Application | Reference |
| DFT (B3LYP/6-31G*) | Ground state geometry optimization | sinica.edu.tw |
| Semi-empirical (AM1) | Ground state geometry optimization | sinica.edu.tw |
| Ab Initio (HF/6-31G) | Ground state geometry optimization | sinica.edu.tw |
| TD-DFT | Excited state geometry optimization | researchgate.net |
| CASPT2 | Benchmark calculations for ground and excited states | aip.orgnih.gov |
Prediction of Optoelectronic Properties and Structure-Property Relationships
A major focus of computational studies on 1,4-Distyrylbenzene is the prediction of its optoelectronic properties and the establishment of clear structure-property relationships. nih.govacs.org This knowledge is vital for designing new DSB-based materials with tailored optical and electronic characteristics.
Theoretical calculations are used to predict key optoelectronic parameters, including:
Absorption and Emission Wavelengths (λ_max_): TD-DFT is a primary tool for calculating the electronic absorption spectra, showing excellent correlation with experimental data. nih.govacs.org Similarly, emission wavelengths can be predicted from the energy difference between the optimized first excited state and the ground state.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the highest occupied and lowest unoccupied molecular orbitals, calculated using DFT, provides an estimate of the electronic excitation energy and influences the color and conductivity of the material. sinica.edu.tw
Oscillator Strength (f): This value, calculated with TD-DFT, predicts the intensity of an electronic transition and is related to the molar extinction coefficient. nih.govacs.org
Fluorescence Quantum Yields and Lifetimes: While direct calculation is complex, theoretical insights into the rates of radiative and non-radiative decay processes can help in understanding and predicting these properties. nih.gov
Computational studies have systematically investigated the influence of substituents on the optoelectronic properties of 1,4-Distyrylbenzene. It has been found that both electron-donating and electron-withdrawing groups can lead to a bathochromic (red) shift in the absorption and emission spectra. nih.govacs.org This is consistent with a decrease in the HOMO-LUMO energy gap as the strength of the substituents increases. nih.govacs.org These computational predictions provide a powerful tool for designing molecules with specific colors for applications in organic light-emitting diodes (OLEDs).
The table below presents a selection of calculated optoelectronic properties for 1,4-Distyrylbenzene and its derivatives from various studies.
| Derivative | Method | Calculated Property | Value | Reference |
| 1,4-Distyrylbenzene | ZINDO/AM1 | Absorption λ_max | 353 nm | sinica.edu.tw |
| 1,4-Distyrylbenzene | ZINDO/AM1 | Emission λ_max_ | 408 nm | sinica.edu.tw |
| Substituted DSBs | TD-DFT | ΔE_abs_ (calculated) | Correlates with experimental values (r ~ 0.95-0.99) | nih.govacs.org |
| Substituted DSBs | TD-DFT | λ_abs_ (calculated) | Correlates with experimental values (r ~ 0.95-0.99) | nih.govacs.org |
| Substituted DSBs | TD-DFT | λ_em_ (calculated) | Correlates with experimental values (r ~ 0.95-0.99) | nih.govacs.org |
| Substituted DSBs | TD-DFT | Oscillator Strength (F_osc_) | Correlates with experimental molar extinction coefficients (r ~ 0.72-0.88) | nih.govacs.org |
These theoretical investigations demonstrate the power of computational chemistry to not only reproduce and explain experimental observations but also to guide the rational design of new functional materials based on the 1,4-Distyrylbenzene scaffold.
Modeling of Aggregation Phenomena and AIE Mechanisms
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation or in the solid state. wikipedia.org This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The primary mechanism cited for AIE is the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. wikipedia.org
For 1,4-distyrylbenzene and its derivatives, computational modeling is essential to unravel the specific dynamics that lead to AIE. nih.gov While some derivatives are classic examples of AIEgens, being non-emissive in solution but highly fluorescent in aggregates, others may already be emissive in solution and exhibit aggregation-enhanced emission (AEE). nih.govsci-hub.se Theoretical models help to dissect the contributions of structural rigidity and intermolecular interactions. For instance, studies on di-bridged distyrylbenzene (B1252955) derivatives have shown that introducing bridging structures can suppress intermolecular electronic interactions that might otherwise quench fluorescence, thereby enhancing the AIE effect and leading to bright solid-state emissions. nih.gov
A powerful theoretical tool for investigating AIE is the thermal vibration correlation function (TVCF) formalism. sci-hub.semomap.net.cn This method provides a quantitative framework for calculating the rates of both radiative (fluorescence) and non-radiative decay processes in complex molecules, which are the key determinants of quantum efficiency. researchgate.net
The TVCF approach is an evolution of the Fermi-Golden Rule, transforming it into a time-dependent formalism. momap.net.cnresearchgate.net It excels at handling the complexities of large, flexible organic molecules by incorporating effects such as the Duschinsky rotation (mode-mixing of vibrations between electronic states) and is "promoting-mode free," making it a general and robust method. sci-hub.semomap.net.cn The core of the formalism involves calculating the time correlation function of thermally averaged vibrational wavefunctions, which can be efficiently computed using fast Fourier transform techniques. researchgate.net
By applying the TVCF formalism, researchers can model how the aggregation of 1,4-distyrylbenzene molecules restricts low-frequency torsional and rotational motions. This restriction reduces the vibrational overlap between the ground and excited states for non-radiative pathways, thereby decreasing the rate of internal conversion and other quenching processes. Consequently, the radiative decay channel becomes dominant, leading to the "turn-on" fluorescence characteristic of AIE. The TVCF method has been successfully implemented in software packages like MOMAP (MOlecular MAterials Property Prediction Package) to predict the quantum efficiency of AIE-active materials. sci-hub.semomap.net.cn
Charge Transport Modeling (e.g., Marcus Theory)
The performance of organic semiconductor devices relies heavily on the efficiency of charge transport through the material. For materials like 1,4-distyrylbenzene, charge transport is typically modeled as a hopping process between adjacent molecules. Marcus theory provides a semiclassical framework for describing the rate of this electron transfer.
The rate of charge hopping is determined by two key parameters: the electronic coupling (transfer integral) between adjacent molecules, which depends on their spatial overlap, and the reorganization energy. The reorganization energy is the energy required to distort the geometry of the molecule and its surrounding environment from the equilibrium geometry of the neutral state to that of the charged state.
Computational studies on the closely related 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) derivatives highlight the challenges and insights of charge transport modeling. nih.govacs.org Different theoretical methods, from density functional theory (DFT) to more complex multireference perturbation theory (MRMP2), can yield varying results for these parameters. nih.govacs.org These studies emphasize that a delicate balance between electron correlation effects and the self-interaction energy within the chosen computational method is critical for accurate predictions. nih.govacs.org For some systems, standard Marcus theory has been found to underestimate charge carrier mobilities, and more advanced quantum nuclear enabled hopping models that account for nuclear tunneling effects may provide more accurate results. rsc.org
Furthermore, when molecules like 1,4-distyrylbenzene form aggregates, charge can become delocalized over multiple molecules. In such cases, a generalized Marcus theory can be employed. rsc.orgresearchgate.net This extended theory describes charge transfer between molecular aggregates without requiring computationally expensive supermolecule calculations, providing insight into how delocalization within the donor or acceptor aggregates can enhance the rate of charge transfer. rsc.org
Table 1: Key Parameters in Charge Transport Modeling
| Parameter | Description | Relevance to 1,4-Distyrylbenzene | Computational Method |
|---|---|---|---|
| Electronic Coupling (V) | A measure of the electronic interaction strength between adjacent molecules. | Determines the probability of a charge carrier hopping between molecules. Dependent on π-π stacking and molecular orientation. | DFT, CASSCF |
| Reorganization Energy (λ) | The energy cost of geometric relaxation upon charge transfer. | A lower reorganization energy generally leads to a higher charge mobility. | DFT |
| Charge Carrier Mobility (μ) | The velocity of charge carriers in an applied electric field. | A key performance metric for organic electronic devices. | Calculated from V and λ using Marcus Theory or other models. |
Molecular Electronic Density Calculations
For conjugated molecules, the accuracy of DFT calculations can be highly dependent on the choice of the exchange-correlation functional. rsc.org Studies on related molecules have shown that some functionals may struggle to correctly describe the interplay between static correlation and self-interaction energy, which can impact the predicted electronic properties. nih.govacs.org Therefore, results are often compared against higher-level, albeit more computationally expensive, methods like Complete Active Space Self-Consistent Field (CASSCF) or multireference perturbation theory. rsc.org
Advanced calculations can also yield the electronic density of states (DOS), which describes the number of available electronic states at each energy level. arxiv.org Techniques such as the G0W0 method can be applied on top of DFT calculations to obtain more physically meaningful one-electron energy levels. arxiv.org For molecules adsorbed on surfaces, calculations can reveal the nature of the molecule-substrate interaction. For instance, studies of a related ethynyl-benzene derivative on a gold surface indicated physisorption with negligible charge transfer or geometric distortion, which is crucial for understanding device interfaces. uni-konstanz.de By analyzing the spin density, one can also characterize radical anion or cation states, which are relevant in charge transport processes. arxiv.org
Future Research Directions and Challenges in 1,4 Distyrylbenzene Chemistry
Development of Highly Efficient and Stable Blue Emitters for Advanced OLED Technologies
A major challenge in the development of organic light-emitting diodes (OLEDs) for full-color displays and solid-state lighting is the creation of efficient and stable deep-blue emitters. mdpi.comnih.gov While DSB itself is a blue emitter, its performance in devices is often limited by factors such as aggregation-caused quenching in the solid state. Future research is directed towards the molecular engineering of DSB derivatives to enhance their blue emission characteristics.
Key strategies include:
Introducing bulky substituents: To prevent intermolecular π-π stacking and reduce aggregation, sterically demanding groups can be attached to the DSB core. This approach has been shown to improve photoluminescence quantum yields in the solid state. nih.gov
Utilizing thermally activated delayed fluorescence (TADF): The design of DSB-based molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is a promising avenue. beilstein-journals.org This allows for the harvesting of non-emissive triplet excitons through reverse intersystem crossing (RISC) to the singlet state, significantly enhancing the internal quantum efficiency of OLEDs. beilstein-journals.org
Developing novel host materials: The performance of a blue emitter is intrinsically linked to the host material in which it is dispersed. Research into new host materials with high triplet energies and suitable charge transport properties is crucial for optimizing the performance of DSB-based blue OLEDs. beilstein-journals.org
Rational Design of Crystalline Materials Combining High Luminescence and High Charge-Carrier Mobility
Achieving both high solid-state luminescence and high charge-carrier mobility in a single organic material is a significant challenge, as the molecular packing requirements for these two properties are often contradictory. researchgate.net While herringbone packing is typically beneficial for charge transport, it can lead to luminescence quenching. Conversely, slipped-stacking arrangements can enhance luminescence but may hinder efficient charge transport.
The rational design of DSB derivatives offers a pathway to overcome this trade-off. Key research directions include:
Controlling intermolecular interactions: By carefully modifying the DSB molecule with substituents that can induce specific packing motifs, such as J-aggregation, it is possible to achieve both strong intermolecular π-π interactions for high mobility and favorable dipole coupling for high luminescence. worldscientific.com
Cyano-substitution: The introduction of cyano groups onto the vinylene bridges or terminal phenyl rings of DSB has emerged as a powerful strategy. researchgate.netrsc.org Cyano-substituted DSB derivatives have been shown to exhibit a change in packing from herringbone to a face-to-face slipped π-stacking motif, leading to high luminescence efficiency (up to 55%) and significantly enhanced, well-balanced hole and electron mobilities. researchgate.net
Theoretical modeling: Computational studies, such as density functional theory (DFT), are crucial for predicting the electronic structure and charge transport properties of new DSB derivatives, enabling a more targeted and efficient design process. aps.org
For example, the introduction of cyano groups in 1,4-bis(2-cyanostyryl)benzene (B81279) (2-CSB) crystals has been shown to lower the LUMO level and change the packing to a face-to-face slipped π-stacking motif, resulting in high luminescence and balanced hole and electron mobilities of 0.66 cm²/Vs and 0.29 cm²/Vs, respectively. researchgate.net
Progress Towards Electrically-Driven Organic Lasers and Optoelectronic Devices
The realization of an electrically driven organic laser has been a long-standing goal in the field of organic optoelectronics. rsc.org Organic semiconductors, including derivatives of DSB, possess properties that make them attractive for laser applications, such as high optical gain and broad spectral tunability. researchgate.net However, significant challenges remain, including high current density requirements and losses from charge-induced absorption and triplet-triplet annihilation. nih.govrepec.org
Recent breakthroughs have demonstrated the feasibility of indirect electrical pumping, where an integrated OLED is used to optically pump an organic laser. nih.govrepec.orgnih.gov This approach decouples the charge injection and light amplification processes, mitigating some of the key loss mechanisms. repec.org
Future research in this area will focus on:
Developing low-threshold gain materials: The design of new DSB derivatives with ultra-low amplified spontaneous emission (ASE) thresholds is critical for achieving electrically pumped lasing.
Optimizing device architecture: Improving the efficiency of light coupling between the OLED pump and the organic laser cavity is essential. nih.gov This includes the design of advanced resonator structures, such as distributed feedback (DFB) cavities. nih.gov
Direct electrical pumping: While indirect pumping is a significant step forward, the ultimate goal remains the demonstration of a directly electrically pumped organic laser. rsc.orgnih.govbohrium.com This will require further advancements in materials with extremely high charge-carrier mobility and luminescence efficiency, as well as novel device engineering to manage the high current densities involved. rsc.org
A recently developed integrated device efficiently couples an OLED with a polymer distributed feedback laser, demonstrating lasing under electrical driving. nih.govrepec.org This provides a promising pathway toward practical, electrically driven organic lasers for applications in spectroscopy, metrology, and sensing. nih.gov
Advanced Crystal Engineering for Tailored Optoelectronic Performance
Crystal engineering provides a powerful tool to control the solid-state arrangement of molecules, thereby tailoring their optoelectronic properties. rsc.org For DSB and its derivatives, the precise control over intermolecular packing can have a profound impact on their performance in devices.
Key areas of focus in advanced crystal engineering of DSB-based materials include:
Polymorphism control: Different crystalline polymorphs of the same compound can exhibit vastly different photophysical and electronic properties. Developing methods to selectively grow desired polymorphs is a key challenge.
Co-crystallization: The formation of co-crystals with other molecules can be used to fine-tune the packing structure and properties of DSB derivatives. For instance, co-crystallization with electron-accepting molecules can facilitate charge transfer and enhance conductivity.
Supramolecular assembly: Utilizing non-covalent interactions, such as hydrogen bonding and halogen bonding, to guide the self-assembly of DSB molecules into well-defined architectures is a promising strategy for creating materials with tailored functions. rsc.org
A systematic understanding of structure-property relationships is being built through the study of libraries of structurally well-defined single crystalline materials based on systematically designed molecular structures. rsc.orgbohrium.com This includes investigating the effects of H- vs. J-aggregation, herringbone vs. π-stacks, and the occurrence of excimers. rsc.org
Expanding Applications in Supramolecular Systems and Smart Sensing Platforms
The unique photophysical properties of DSB make it an excellent candidate for applications beyond traditional optoelectronics. Its fluorescence is often sensitive to the local environment, making it a useful probe for sensing applications.
Future research in this area is exploring:
Chemosensors: The fluorescence of DSB derivatives can be quenched or enhanced in the presence of specific analytes. This has led to the development of fluorescent sensors for a variety of species, including metal ions, anions, and explosives. acs.orgepa.gov
Supramolecular gels and networks: DSB-based molecules can be incorporated into supramolecular polymers and gels, where their photophysical properties can be modulated by external stimuli such as temperature, pH, or the presence of guest molecules. acs.org This opens up possibilities for creating "smart" materials with responsive optical properties.
Bio-imaging: Functionalized DSB derivatives with improved water solubility and biocompatibility are being investigated as fluorescent probes for biological imaging applications. nih.gov
Q & A
Q. What computational methods are recommended for determining the electronic properties of 1,4-bis(2-phenylethenyl)benzene?
- Methodological Answer : The compound’s electronic properties (e.g., dipole moments, polarizabilities) can be calculated using Hartree-Fock (HF), Density Functional Theory (DFT/B3LYP), and Møller-Plesset Perturbation Theory (MP2) with basis sets like 6-31G. The inclusion of polarization functions (e.g., d-type orbitals) is critical for accuracy, especially for hyperpolarizabilities. For example, MP2/6-31G provides a balance between computational cost and electron correlation effects, which account for ~45–53% of polarizability contributions .
Q. What structural features influence the optical properties of this compound?
- Methodological Answer : The conjugated π-system formed by the 1,4-substituted ethenyl groups and benzene rings enables strong electronic delocalization, making it suitable for nonlinear optical studies. Computational modeling should prioritize optimizing geometry at the B3LYP/6-31G level to capture bond-length alternation effects, which directly impact hyperpolarizabilities .
Q. How does basis set selection affect polarizability calculations?
- Methodological Answer : Basis sets like 6-31G with added polarization functions (e.g., 6-31G**) improve anisotropy predictions by >100%. For instance, αxx contributions increase from 46% (HF/6-31G) to 53% (B3LYP/6-31G) when polarization is included. Avoid minimal basis sets to prevent underestimation of electron correlation effects .
Advanced Research Questions
Q. How do electron correlation (EC) effects resolve discrepancies in hyperpolarizability (β) calculations?
- Methodological Answer : EC corrections are critical for reconciling β values across methods. For example:
Q. What experimental designs are recommended for studying metal-ion chelation by this compound?
- Methodological Answer : To probe chelation potential:
- Spectroscopy : Use UV-Vis and fluorescence spectroscopy to monitor spectral shifts upon metal binding (e.g., lanthanides). Changes in emission maxima >10 nm indicate successful complexation .
- Computational Validation : Pre-screen metal-coordination geometries using Gaussian03 at the B3LYP/LANL2DZ level to predict binding affinities .
- Thermal Analysis : Thermogravimetric analysis (TGA) of metal complexes can quantify decomposition temperatures, correlating with stability .
Q. How can researchers address contradictions in anisotropic polarizability values across theoretical methods?
- Methodological Answer : Discrepancies arise from basis set limitations and EC treatment. For example:
- HF underestimates anisotropy (Δα = 14–29%), while MP2 reduces this error by 10–22% .
- Protocol :
Compare results across HF, DFT, and MP2 with consistent basis sets.
Include diffuse functions (e.g., 6-31+G**) for anions or charge-transfer systems.
Use finite-field (FF) methods with electric field strengths of 0.001–0.01 au to stabilize numerical derivatives .
Q. What strategies optimize computational efficiency for large-scale simulations of derivatives?
- Methodological Answer :
- Fragmentation Approaches : Apply the ONIOM method to treat the benzene core at a high level (e.g., MP2) and substituents at lower levels (e.g., HF).
- Parallelization : Use Gaussian03’s distributed-memory parallelization for MP2 jobs.
- Basis Set Trimming : For preliminary scans, employ 3-21G before upgrading to 6-31G** for final calculations .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
